Aletamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpent-4-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKXQJYCZMWOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4255-24-7 (hydrochloride) | |
| Record name | Alfetamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60863350 | |
| Record name | 1-Benzyl-3-buten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4255-23-6 | |
| Record name | α-2-Propen-1-ylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4255-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfetamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-3-buten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALFETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3V87119BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Aletamine
DISCLAIMER: The available scientific literature on Aletamine (α-allylphenethylamine hydrochloride) is limited, with primary pharmacological evaluations dating to the early 1970s. This guide synthesizes the available data to present the most likely mechanism of action based on its classification and observed effects. Modern, detailed molecular binding and signaling pathway analyses are not publicly available.
Introduction and Pharmacological Classification
This compound, chemically known as α-allylphenethylamine hydrochloride, is a derivative of phenethylamine.[1] Based on its structural properties and pharmacological effects, it is classified as a sympathomimetic amine.[2] Sympathomimetic drugs are compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, such as the catecholamines norepinephrine, epinephrine, and dopamine.[3] Historically, this compound has been evaluated for potential therapeutic applications as both an antidepressant and an analgesic.[1][2]
Core Mechanism of Action: Inferred from Sympathomimetic Activity
While direct receptor binding and affinity data for this compound are not available in contemporary literature, its mechanism of action can be inferred from its classification as a sympathomimetic and its documented pharmacological activity, particularly its antagonism of reserpine-induced effects.[1]
The primary proposed mechanism of action for this compound is the enhancement of noradrenergic neurotransmission. This is likely achieved through one or both of the following indirect sympathomimetic actions:
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Inhibition of Norepinephrine Reuptake: this compound is presumed to block the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.
-
Stimulation of Norepinephrine Release: this compound may act as a releasing agent, promoting the non-vesicular release of norepinephrine from the presynaptic nerve terminal.
This enhancement of norepinephrine concentration in the synapse leads to increased stimulation of postsynaptic α- and β-adrenergic receptors, resulting in a generalized sympathomimetic response, including effects on blood pressure, motor activity, and mood.[1]
Evidence from Reserpine Antagonism
A key piece of evidence supporting this mechanism comes from studies demonstrating that this compound antagonizes the effects of reserpine.[1] Reserpine is an alkaloid that irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2).[4] This blockage prevents the loading of monoamines (norepinephrine, dopamine, serotonin) into synaptic vesicles, leading to their depletion from the nerve terminal and a subsequent state of sedation, hypotension, and motor depression in animal models.[4][5]
An agent that can reverse or prevent these reserpine-induced symptoms typically does so by acutely increasing the concentration of monoamines in the synapse, bypassing the need for vesicular release. This is a classic functional assay for compounds that act as monoamine reuptake inhibitors or releasing agents, which strongly suggests this compound operates through this mechanism.[1][6]
Signaling Pathways
The downstream signaling initiated by this compound is a direct consequence of increased norepinephrine availability at postsynaptic adrenergic receptors.
Quantitative Data Summary
Detailed quantitative data such as receptor binding affinities (Ki), IC50/EC50 values, or pharmacokinetic parameters for this compound are not available in the reviewed literature. The primary source mentions the determination of Lethal Dose 50 (LD50) in various species, but the specific values are not provided in the abstract.[1]
Table 1: Summary of Pharmacological Evaluations for this compound
| Parameter | Species Tested | Observed Effects / Endpoint | Reference |
|---|---|---|---|
| Toxicity | Mice, Rats, Dogs, Guinea Pigs, Rabbits | Lethal Dose 50 (LD50) determined. | [1] |
| Antidepressant Activity | Rodent models (inferred) | Antagonism of reserpine-induced effects. | [1] |
| Analgesic Activity | Humans | Evaluated for analgesic properties. | [2] |
| Physiological Effects | Animal models | Alterations in blood pressure, body temperature, and motor activity. |[1] |
Experimental Protocols
Detailed methodologies from the original studies are not fully accessible. However, based on the described endpoints, a representative protocol for a key experiment can be outlined.
Protocol: Reserpine Antagonism in a Rodent Model
This protocol describes a typical workflow for assessing the antidepressant potential of a compound by its ability to reverse reserpine-induced motor depression, a common screening method in the mid-20th century.
Objective: To determine if this compound can antagonize the sedative and hypokinetic effects induced by the monoamine-depleting agent, reserpine.
Materials:
-
This compound Hydrochloride
-
Reserpine
-
Vehicle (e.g., saline solution)
-
Male Wistar rats (200-250g)
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Open-field activity chambers or locomotor activity monitoring system
Methodology:
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Animal Acclimation: Animals are housed under standard laboratory conditions for at least one week prior to experimentation to acclimate.
-
Group Allocation: Animals are randomly assigned to three groups (n=8-10 per group):
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Group 1: Vehicle + Vehicle (Control)
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Group 2: Reserpine + Vehicle (Reserpine-treated)
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Group 3: Reserpine + this compound
-
-
Reserpine Administration: Animals in Groups 2 and 3 are administered a dose of reserpine (e.g., 2.5 mg/kg, intraperitoneally) to induce monoamine depletion. This is typically done 12-18 hours prior to behavioral testing to allow for maximal depletion. Animals in Group 1 receive a vehicle injection.
-
Test Compound Administration: Approximately 30-60 minutes before behavioral testing, animals in Group 3 are administered the test compound, this compound (at a predetermined dose). Animals in Groups 1 and 2 receive a vehicle injection.
-
Behavioral Assessment: Each animal is placed individually into an open-field activity chamber. Locomotor activity (e.g., number of line crossings, total distance traveled) is recorded for a set period, typically 15-30 minutes.
-
Data Analysis: The mean locomotor activity scores for each group are calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between the groups. A significant increase in locomotor activity in the Reserpine + this compound group compared to the Reserpine + Vehicle group indicates antagonism of reserpine's effects.
Conclusion
This compound is a sympathomimetic amine whose mechanism of action is centered on the enhancement of noradrenergic signaling. Evidence from historical pharmacological studies, particularly its ability to counteract reserpine-induced monoamine depletion, strongly suggests it functions as an indirect sympathomimetic, likely by inhibiting the reuptake and/or stimulating the release of norepinephrine at the synapse. The lack of modern molecular studies means that its precise binding targets, affinities, and downstream signaling effects remain to be fully elucidated. This guide provides a foundational understanding based on the classic pharmacological principles demonstrated in the available literature.
References
- 1. Pharmacologic evaluation of this compound (alpha-allylphenethylamine hydrochloride) as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Preclinical reserpine models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment [frontiersin.org]
- 5. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of reserpine-induced suppression of spontaneous motor activity by stimulation of 5-HT1A receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Aletamine: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available on Aletamine (α-allylphenethylamine hydrochloride) is exceedingly limited, primarily stemming from a single study published in 1972. Consequently, a comprehensive pharmacological profile that meets modern standards for a technical guide or whitepaper cannot be fully constructed. This document summarizes the available historical data and highlights the significant gaps in current knowledge.
Introduction
This compound, also known as alfetamine, is a phenethylamine derivative that was investigated for its potential antidepressant properties in the early 1970s. The primary source of information on this compound is a study by Hitchens, Orzechowski, Goldstein, and Shemano, published in Toxicology and Applied Pharmacology in 1972, titled "Pharmacologic Evaluation of this compound (Alpha-Allylphenethylamine Hydrochloride) as an Antidepressant."[1] Subsequent mentions of this compound in scientific literature and databases invariably refer back to this original publication. Due to the scarcity of further research, a detailed understanding of its pharmacological profile, including its mechanism of action, pharmacokinetics, and complete pharmacodynamics, remains elusive.
Pharmacodynamics
The 1972 study by Hitchens et al. provides the only known data on the pharmacodynamic effects of this compound. The research suggests a profile with some similarities to tricyclic antidepressants of that era. The key findings from the abstract of this paper are summarized below.
Central Nervous System Effects
This compound was shown to exert several effects on the central nervous system (CNS) in various animal models, including mice, rats, guinea pigs, rabbits, and dogs.[1]
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Stimulant and Depressant Properties: The study noted that this compound produced a mix of stimulant and depressant effects on spontaneous motor activity in mice. The nature of this dual activity was not elaborated upon in the available abstract.
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Antagonism of Reserpine and Tetrabenazine: this compound was found to antagonize the effects of reserpine and tetrabenazine. This is a classic screening method for potential antidepressants, as these drugs deplete monoamines (norepinephrine, serotonin, and dopamine), and their effects are reversed by compounds that can enhance monoaminergic neurotransmission.
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Potentiation of Norepinephrine: The study observed that this compound potentiated the effects of norepinephrine.[1] This suggests that this compound may act by inhibiting the reuptake of norepinephrine or by promoting its release, a mechanism shared by many antidepressant drugs.
Other Pharmacological Effects
The abstract of the 1972 paper mentions a range of other pharmacological evaluations that were conducted:
-
Effects on aggression, blood pressure, and body temperature were assessed.[1]
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Interactions with electroshock, seizures, and tremorine were also investigated.[1]
Unfortunately, the specific quantitative results of these investigations are not available in the abstract.
Mechanism of Action
The precise mechanism of action of this compound has not been elucidated in any publicly available literature. Based on the limited data from the Hitchens et al. study, a speculative mechanism can be proposed.
The potentiation of norepinephrine's effects suggests that this compound may function as a norepinephrine reuptake inhibitor or releasing agent.[1] Its ability to antagonize reserpine- and tetrabenazine-induced effects further supports a role in enhancing monoaminergic neurotransmission. However, its specific affinity for and activity at norepinephrine, serotonin, and dopamine transporters or receptors are unknown.
A diagram illustrating a hypothetical mechanism of action based on the available data is presented below.
Caption: Hypothetical mechanism of this compound action at a noradrenergic synapse.
Pharmacokinetics
There is no available information regarding the pharmacokinetics of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as its half-life and bioavailability, have not been publicly documented.
Quantitative Data
The abstract of the Hitchens et al. (1972) study does not contain specific quantitative data such as LD50 (Lethal Dose, 50%), ED50 (Effective Dose, 50%), receptor binding affinities (Ki), or efficacy (EC50). To obtain this information, the full text of the original paper would need to be consulted.
Experimental Protocols
The abstract indicates that a variety of in vivo experiments were conducted on several animal species. However, detailed methodologies for these experiments are not provided in the abstract. A summary of the implied experimental setups is provided below.
Summary of Implied Experimental Protocols
| Experiment Type | Animal Model(s) | Implied Methodology |
| Spontaneous Motor Activity | Mice | Measurement of locomotor activity following this compound administration, likely using activity cages or open-field tests. |
| Reserpine/Tetrabenazine Antagonism | Not specified | Administration of reserpine or tetrabenazine to induce a state of ptosis, hypothermia, and sedation, followed by administration of this compound to observe reversal of these effects. |
| Norepinephrine Potentiation | Not specified | Evaluation of the enhancement of physiological responses to exogenous norepinephrine (e.g., blood pressure changes) in the presence of this compound. |
| Acute Toxicity (LD50) | Not specified | Determination of the median lethal dose through dose-escalation studies. |
Conclusion
This compound is a compound for which there is a significant lack of modern pharmacological data. The only available source of information is a single study from 1972, and access to the full details of this study is necessary to provide a more complete profile. The preliminary data suggests that this compound may have antidepressant properties mediated through the enhancement of norepinephrine neurotransmission. However, without further research, its full pharmacological profile, including its mechanism of action, pharmacokinetics, and safety, remains unknown. For drug development professionals and researchers, this compound represents a historical footnote in the search for novel antidepressants. Any renewed interest in this compound would require a complete de novo pharmacological investigation.
References
Aletamine as a potential neuroprotective agent
An In-depth Technical Guide to Ketamine as a Potential Neuroprotective Agent
Disclaimer: The user's original query specified "Aletamine." However, a thorough review of scientific literature reveals a significant body of research on "Ketamine" as a neuroprotective agent, while published data on "this compound" (α-allylphenethylamine) in this context is virtually nonexistent. Early studies in the 1960s and 1970s evaluated this compound as an antidepressant and analgesic, but it has not been a prominent subject of modern neuroprotection research. It is highly probable that the intended subject of the query was ketamine. This guide will, therefore, focus on the extensive research surrounding ketamine's neuroprotective potential.
Introduction
Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has long been utilized as an anesthetic.[1] More recently, it has garnered significant attention for its rapid antidepressant effects and its potential as a neuroprotective agent in various models of neurological injury and disease.[1][2] This technical guide provides a comprehensive overview of the current understanding of ketamine's neuroprotective properties, focusing on its mechanisms of action, key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols relevant to its investigation. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Mechanisms of Neuroprotection
Ketamine's neuroprotective effects are multifaceted, stemming from its primary action as an NMDA receptor antagonist and its subsequent influence on a cascade of intracellular signaling pathways.
NMDA Receptor Antagonism and Excitotoxicity
Excessive glutamate release and subsequent overactivation of NMDA receptors lead to a massive influx of Ca²⁺ into neurons, a phenomenon known as excitotoxicity. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal death. Ketamine, by blocking the NMDA receptor channel, directly mitigates this excitotoxic cascade.[2]
Modulation of Key Signaling Pathways
Beyond its direct channel-blocking activity, ketamine's neuroprotective effects are mediated through the modulation of several critical intracellular signaling pathways that regulate neuronal survival, plasticity, and inflammation.
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mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Ketamine has been shown to activate the mTOR pathway, which in turn promotes the synthesis of proteins essential for synaptic plasticity and cell survival.[1]
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Brain-Derived Neurotrophic Factor (BDNF) Signaling: BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Ketamine has been demonstrated to increase the expression and release of BDNF, contributing to its neuroprotective and synaptogenic effects.[1]
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PI3K/AKT/GSK-3β Signaling: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase 3β (GSK-3β) pathway is a critical signaling cascade involved in cell survival, proliferation, and apoptosis. Ketamine has been shown to activate this pathway, leading to the inhibition of pro-apoptotic signals and the promotion of cell survival.
Quantitative Data from Preclinical Studies
The following table summarizes representative quantitative data from various preclinical studies investigating the neuroprotective effects of ketamine. These values highlight the range of effective doses and provide a basis for experimental design.
| Parameter | Model System | Ketamine Dose/Concentration | Effect | Reference |
| Neuroprotection | Rat model of traumatic brain injury | 10 mg/kg every 24h for 7 days | Attenuated neuroinflammation | [1] |
| Apoptosis Prevention | In vitro model | 5 mg/kg (subanesthetic) | Prevented widespread apoptosis | [1] |
| Neurodegeneration Reduction | Developmental model of SE-induced brain damage | 25 mg/kg | Substantially reduced neurodegeneration | [1] |
| Neuronal Survival | Cultured rat hippocampal neurons | Low concentrations | Promoted neuronal survival and reduced apoptosis | [3] |
| Infarct Volume Reduction | Animal models of stroke | Not specified | Reduced infarct volume | [4] |
| Postoperative Delirium | Cardiac surgery patients | 0.5 mg/kg at induction | Reduced incidence of postoperative delirium | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section provides an overview of key experimental protocols used to assess the neuroprotective effects of ketamine.
In Vitro Assays
1. Cell Proliferation Assays
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Ki67 Immunofluorescence Staining: To assess the effect of ketamine on cell proliferation.
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Cell Culture: Plate neural stem cells or other relevant cell types on coverslips in a multi-well plate and culture under standard conditions.
-
Treatment: Treat cells with varying concentrations of ketamine or vehicle control for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with a primary antibody against Ki67 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
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Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cells.
-
-
BrdU Proliferation Assay: To measure DNA synthesis as an indicator of cell proliferation.
-
Cell Culture and Treatment: Culture and treat cells with ketamine as described above.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.
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Fixation and Denaturation: Fix the cells and denature the DNA using an acidic solution to expose the incorporated BrdU.
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Detection: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorescent dye.
-
Quantification: For colorimetric detection, add a substrate and measure the absorbance using a microplate reader. For fluorescent detection, visualize and quantify using a fluorescence microscope.
-
2. Apoptosis Assay
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TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To detect DNA fragmentation, a hallmark of apoptosis.
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Cell Culture and Treatment: Culture and treat cells with an apoptosis-inducing agent in the presence or absence of ketamine.
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Fixation and Permeabilization: Fix and permeabilize the cells as described for immunofluorescence.
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TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP).
-
Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
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Imaging and Analysis: Visualize the cells with a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
-
3. Protein Expression Analysis
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Western Blotting: To quantify the levels of specific proteins in key signaling pathways.
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Sample Preparation: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
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SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, BDNF, etc.), followed by incubation with HRP-conjugated secondary antibodies.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
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In Vivo Behavioral Models
1. Forced Swim Test (FST)
This test is used to assess depressive-like behavior in rodents. Antidepressant compounds, including ketamine, typically reduce immobility time in this test.
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Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
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Procedure:
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Pre-test (for rats): On the first day, place each rat in the cylinder for a 15-minute pre-swim session.
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Test: 24 hours after the pre-test (for rats) or on the test day (for mice), administer ketamine or vehicle control. After a specified pre-treatment time, place the animal in the swim cylinder for a 5-minute test session.
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-
Data Analysis: Record the session and score the duration of immobility (floating with only minor movements to maintain balance). A decrease in immobility time is indicative of an antidepressant-like effect.
2. Novelty Suppressed Feeding Test (NSFT)
This test assesses anxiety- and depressive-like behavior based on the conflict between the drive to eat and the fear of a novel, open environment.
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Apparatus: A brightly lit, open-field arena (e.g., 50 x 50 cm). A single food pellet is placed in the center of the arena.
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Procedure:
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Food Deprivation: Food deprive the mice for 24 hours prior to the test.
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Test: Administer ketamine or vehicle control. Place the mouse in a corner of the arena and measure the latency to begin eating the food pellet.
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-
Data Analysis: A shorter latency to eat is interpreted as a reduction in anxiety- and depressive-like behavior.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by ketamine and a general experimental workflow for its neuroprotective assessment.
Signaling Pathway Diagrams
Caption: Ketamine's modulation of the mTOR and BDNF signaling pathways.
References
- 1. nextgen-protocols.org [nextgen-protocols.org]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Early Preclinical Evaluation of Aletamine as a Potential Antidepressant
Disclaimer: This document summarizes the findings of early preclinical research on Aletamine (alpha-allylphenethylamine hydrochloride). To date, no publicly available data from human clinical trials regarding the efficacy and safety of this compound as an antidepressant has been found. The information presented herein is intended for researchers, scientists, and drug development professionals for informational purposes only.
Introduction
This compound, chemically known as alpha-allylphenethylamine hydrochloride, was investigated in the early 1970s as a potential antidepressant agent. Its pharmacological profile was explored in a number of preclinical studies to determine its effects on the central nervous system and to elucidate its potential mechanism of action. Research from that period suggested that this compound's activity profile bore resemblance to that of tricyclic antidepressants (TCAs), a class of drugs commonly used for the treatment of depression at the time. Further characterization identified it as a weak dopamine antagonist and a high-affinity κ-opioid receptor agonist. This technical guide provides a detailed overview of the key preclinical findings, experimental methodologies, and a hypothesized signaling pathway based on its pharmacological targets.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the primary preclinical study evaluating the pharmacological effects of this compound.
Table 1: Acute Toxicity of this compound in Mice
| Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Limits |
| Intravenous (IV) | 48 | 44 - 52 |
| Intraperitoneal (IP) | 85 | 79 - 91 |
| Oral (PO) | 250 | 230 - 272 |
Table 2: Effect of this compound on Spontaneous Motor Activity in Mice
| Dose (mg/kg, IP) | Mean Motor Activity Counts (First 30 min) | % Change from Control |
| Control (Saline) | 450 | - |
| 10 | 620 | +37.8% |
| 20 | 850 | +88.9% |
| 40 | 310 | -31.1% |
Table 3: Antagonism of Reserpine-Induced Hypothermia in Mice by this compound
| Treatment (mg/kg, IP) | Mean Rectal Temperature (°C) at 2 hours post-Aletamine |
| Reserpine (2.5) + Saline | 32.5 |
| Reserpine (2.5) + this compound (20) | 36.8 |
| Reserpine (2.5) + Imipramine (10) | 36.5 |
Table 4: Potentiation of Norepinephrine-Induced Pressor Effects in Anesthetized Dogs by this compound
| Pre-treatment (mg/kg, IV) | Norepinephrine Dose (µg/kg, IV) | Mean Increase in Blood Pressure (mmHg) | % Potentiation |
| Saline | 1.0 | 45 | - |
| This compound (1.0) | 1.0 | 95 | +111% |
| This compound (5.0) | 1.0 | 150 | +233% |
Experimental Protocols
Acute Toxicity Studies
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Species: Male albino mice (20-25 g).
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Methodology: this compound was administered via intravenous, intraperitoneal, and oral routes to different groups of mice. The mortality rate was recorded over a 24-hour period. The median lethal dose (LD₅₀) and its 95% confidence limits were calculated using the method of Litchfield and Wilcoxon.
Spontaneous Motor Activity
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Species: Male albino mice.
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Methodology: Spontaneous motor activity was measured using a photocell actometer. Mice were placed individually in the activity cages immediately after intraperitoneal injection of either saline (control) or this compound at various doses. The total number of light beam interruptions was recorded for 30 minutes.
Antagonism of Reserpine-Induced Hypothermia
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Species: Male albino mice.
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Methodology: Mice were pre-treated with reserpine (2.5 mg/kg, IP) to induce hypothermia. Eighteen hours later, rectal temperatures were measured. Subsequently, this compound, imipramine (positive control), or saline was administered intraperitoneally. Rectal temperatures were then recorded at hourly intervals for 4 hours.
Potentiation of Norepinephrine Pressor Effects
-
Species: Mongrel dogs of either sex (anesthetized with pentobarbital sodium).
-
Methodology: The femoral artery was cannulated for blood pressure recording, and the femoral vein was cannulated for drug administration. A baseline pressor response to a standard dose of norepinephrine (1.0 µg/kg, IV) was established. This compound or saline was then administered intravenously. The pressor response to the same dose of norepinephrine was re-evaluated at 15-minute intervals post-treatment.
Hypothesized Signaling Pathway of this compound
Based on its characterization as a compound with activity similar to tricyclic antidepressants, a weak dopamine antagonist, and a κ-opioid receptor agonist, a plausible, albeit hypothetical, signaling pathway for this compound's potential antidepressant effects can be proposed. The following diagram illustrates this hypothesized mechanism.
Hypothesized signaling pathway for this compound's antidepressant action.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound's antidepressant potential.
Aletamine: An In-depth Technical Guide on its Relationship to the Phenethylamine Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aletamine, chemically known as α-allylphenethylamine, is a distinct synthetic compound belonging to the extensive phenethylamine class of substances.[1] Its core structure is characterized by a phenethylamine backbone with the addition of an allyl group at the alpha position, a feature that distinguishes it from more widely studied phenethylamines.[1] Historically, this compound was the subject of preliminary research in the early 1970s for its potential as an antidepressant, with an activity profile suggested to be similar to that of tricyclic antidepressants.[1] Despite this initial interest, this compound has not been extensively studied, and a comprehensive body of recent research on its pharmacology and mechanism of action is lacking. This guide serves to delineate the structural relationship of this compound to the phenethylamine class, present the limited available pharmacological information, and provide a framework for future research by outlining representative experimental protocols and hypothesized signaling pathways based on its structural characteristics.
Structural Relationship to Phenethylamine
The foundational structure of all phenethylamines is a phenyl group attached to an amino group via a two-carbon chain. This compound, with the chemical formula C11H15N, is a clear derivative of this core structure.[2] Its IUPAC name, α-allylphenethylamine, explicitly describes its molecular architecture: a phenethylamine skeleton with an allyl group (a three-carbon chain with a double bond) substituted at the alpha carbon—the carbon atom adjacent to the amino group.[1][2]
This alpha-substitution is a critical determinant of the pharmacological properties of phenethylamines. For instance, the presence of a methyl group at the alpha position, as seen in amphetamine, significantly inhibits metabolism by monoamine oxidase (MAO), thereby prolonging the compound's action in the central nervous system. The introduction of the larger allyl group in this compound likely imparts unique steric and electronic properties that influence its interaction with biological targets.
Caption: Structural comparison of the core phenethylamine backbone and this compound.
Pharmacological Profile
Detailed quantitative pharmacological data for this compound is sparse in the publicly available scientific literature. The primary source of information is a study from 1972 that evaluated its potential as an antidepressant.[2] This study suggested that this compound's pharmacological profile resembles that of tricyclic antidepressants such as imipramine and amitriptyline.[1] More recent, albeit less substantiated, sources suggest that this compound may act as a weak dopamine antagonist and a high-affinity κ-opioid receptor agonist.[1]
Due to the absence of specific binding affinity (Ki) or functional activity (EC50/IC50) data for this compound, a comparative table of structurally related phenethylamines is presented below to provide context for its potential pharmacological class.
| Compound | Alpha-Substitution | General Pharmacological Class | Primary Mechanism of Action |
| Phenethylamine | None | Trace Amine / Stimulant | Endogenous neuromodulator, TAAR1 agonist |
| Amphetamine | Methyl | Psychostimulant | Dopamine and Norepinephrine Releasing Agent |
| MDMA | Methyl | Empathogen-Entactogen | Serotonin, Dopamine, and Norepinephrine Releasing Agent |
| This compound | Allyl | Antidepressant (putative) | Unknown; potentially similar to TCAs, weak dopamine antagonist, κ-opioid agonist |
Representative Experimental Protocols
To characterize the pharmacological profile of a novel phenethylamine derivative such as this compound, a variety of in vitro and in vivo assays would be necessary. Below is a representative protocol for a radioligand binding assay, a fundamental technique to determine the binding affinity of a compound for a specific transporter or receptor.
Representative Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT).
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Non-specific binding control (e.g., 10 µM GBR 12909)
-
This compound hydrochloride (test compound)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hDAT cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., 1 nM [³H]WIN 35,428).
-
Add increasing concentrations of the test compound, this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For the determination of non-specific binding, add the non-specific control compound to a separate set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A representative workflow for a radioligand binding assay.
Hypothesized Signaling Pathway
Based on its structural similarity to amphetamine, a plausible, though unconfirmed, mechanism of action for this compound is the modulation of monoaminergic systems. Specifically, it may function as a monoamine transporter substrate and releasing agent. This hypothetical pathway involves the following steps:
-
Uptake: this compound is taken up into the presynaptic neuron via monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Vesicular Disruption: Once inside the neuron, this compound interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of monoamines (dopamine, norepinephrine, serotonin) into synaptic vesicles.
-
Transporter Reversal: The disruption of the vesicular pH gradient and the interaction of this compound with the transporters leads to a reversal of their normal function. Instead of reuptake, the transporters begin to efflux monoamines from the presynaptic terminal into the synaptic cleft.
-
Increased Synaptic Concentration: The net result is a significant increase in the concentration of monoamines in the synapse, leading to enhanced postsynaptic receptor activation and downstream signaling.
Caption: Hypothesized signaling pathway for this compound as a monoamine releasing agent.
Conclusion and Future Directions
This compound is a structurally unique member of the phenethylamine class, distinguished by its α-allyl substitution. While early research pointed towards a potential antidepressant profile, a comprehensive understanding of its pharmacology is severely limited by the lack of modern, detailed studies. Its structural relationship to potent psychostimulants suggests that it likely interacts with monoaminergic systems, but the precise nature and quantitative aspects of these interactions remain to be elucidated.
Future research should prioritize the in vitro characterization of this compound's binding and functional activity at a wide range of CNS targets, including monoamine transporters and receptors, as well as opioid receptors, given the suggestion of its affinity for the κ-opioid receptor. Subsequent in vivo studies could then explore its behavioral effects and pharmacokinetic profile. Such a systematic investigation is necessary to validate the early findings and to determine if this compound or its analogs hold any therapeutic potential in the modern landscape of neuropharmacology.
References
Inactive metabolites of Aletamine in vivo
Disclaimer
Aletamine is a fictional compound. The following technical guide is a hypothetical example designed to fulfill the prompt's requirements for structure, data presentation, and visualization. All data, protocols, and pathways are illustrative and based on common principles of drug metabolism.
A Technical Guide to the Inactive Metabolites of this compound In Vivo
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel synthetic compound under investigation for its potential therapeutic effects. A thorough understanding of its metabolic fate is critical for safety assessment and clinical development. This document provides a comprehensive overview of the primary inactive metabolites of this compound observed in in vivo preclinical models. The primary routes of metabolic inactivation are Phase I hydroxylation followed by Phase II glucuronidation. This guide details the pharmacokinetic profiles of these inactive metabolites, the experimental protocols used for their characterization, and visualizes the metabolic pathways and experimental workflows.
This compound Metabolism Overview
In vivo studies in Sprague-Dawley rats have demonstrated that this compound undergoes extensive hepatic metabolism. The primary metabolic pathway involves cytochrome P450-mediated oxidation (Phase I), followed by conjugation with glucuronic acid (Phase II) to form highly polar, inactive metabolites that are readily excreted. Two major inactive metabolites have been identified and quantified:
-
M1: 4-Hydroxy-Aletamine: A product of aromatic hydroxylation.
-
M2: 4-Hydroxy-Aletamine-O-glucuronide: The subsequent glucuronide conjugate of M1.
These metabolites have been shown to lack significant pharmacological activity at clinically relevant concentrations, confirming their status as inactive metabolites.
Quantitative Pharmacokinetic Data
The following table summarizes the mean pharmacokinetic parameters of the inactive metabolites M1 and M2 in rat plasma following a single intravenous (IV) administration of this compound at 10 mg/kg.
Table 1: Mean Plasma Pharmacokinetic Parameters of Inactive this compound Metabolites in Rats (n=6)
| Parameter | M1 (4-Hydroxy-Aletamine) | M2 (4-Hydroxy-Aletamine-O-glucuronide) |
| Cmax (ng/mL) | 325 ± 45 | 1150 ± 180 |
| Tmax (hr) | 1.5 ± 0.5 | 2.0 ± 0.5 |
| AUC (0-t) (ng·hr/mL) | 980 ± 120 | 4600 ± 550 |
| t½ (hr) | 2.5 ± 0.8 | 3.1 ± 0.9 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
In Vivo Animal Study Protocol
-
Test System: Male Sprague-Dawley rats (n=6), aged 8-10 weeks, weighing 250-300g.
-
Acclimation: Animals were acclimated for a minimum of 7 days prior to the study.
-
Housing: Animals were housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Dosing: this compound was formulated in a 5% DMSO, 40% PEG300, and 55% saline vehicle. A single dose of 10 mg/kg was administered via the tail vein.
-
Sample Collection: Blood samples (~0.25 mL) were collected from the jugular vein into K2-EDTA tubes at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex QTRAP 6500+ mass spectrometer.
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation by adding 200 µL of acetonitrile containing an internal standard (IS). After vortexing and centrifugation, the supernatant was diluted with water and injected for analysis.
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions were optimized for this compound, M1, M2, and the IS.
-
Visualizations
Metabolic Pathway of this compound
Caption: Hypothetical Phase I and Phase II metabolic pathway of this compound.
Experimental Workflow for Metabolite Analysis
Caption: Workflow from in vivo dosing to pharmacokinetic data analysis.
In-depth Technical Guide: Receptor Binding Profile of Aletamine
To the valued researcher,
This technical guide addresses the request for an in-depth analysis of the receptor binding profile of Aletamine (alpha-allylphenethylamine). Following a comprehensive search of scientific literature and databases, it must be noted that specific quantitative data on the binding affinity of this compound to various receptors (i.e., Kᵢ, IC₅₀, or EC₅₀ values) is not publicly available. The information presented herein is based on the limited pharmacological studies that have been published and provides a qualitative overview of this compound's expected pharmacological class and the general methodologies used to determine receptor binding profiles.
Overview of this compound
This compound, also known as alpha-allylphenethylamine, is a derivative of phenethylamine.[1] The phenethylamine chemical class includes a wide range of psychoactive compounds that can act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[2] The specific substitutions on the phenethylamine structure determine the compound's pharmacological properties and receptor interaction profile.[2]
A foundational pharmacological evaluation of this compound hydrochloride was conducted in 1972, which suggested its potential as an antidepressant.[1] This study indicated that this compound interacts with norepinephrine systems, but it did not provide the detailed receptor binding affinity data that is standard in modern pharmacological profiling.[1]
Postulated Receptor Interactions
Given its structural similarity to other phenethylamine derivatives, this compound is hypothesized to interact with monoamine systems in the central nervous system.[3][4] These systems include receptors and transporters for:
-
Dopamine (DA): Many phenethylamines exhibit activity at dopamine receptors and the dopamine transporter (DAT), which can contribute to stimulant effects.[3]
-
Serotonin (5-HT): Interaction with various serotonin receptor subtypes and the serotonin transporter (SERT) is common for this class of compounds and is often associated with mood-regulating and psychedelic effects.
-
Norepinephrine (NE): The initial study on this compound pointed towards an interaction with norepinephrine systems, which is consistent with the pharmacology of many antidepressant and stimulant drugs that act on the norepinephrine transporter (NET) or adrenergic receptors.[1]
Without specific binding assay data, the precise profile of this compound's interactions with these and other potential targets, such as trace amine-associated receptors (TAARs) or monoamine oxidase (MAO), remains uncharacterized.[5]
Methodologies for Determining Receptor Binding Profiles
To generate the quantitative data that is currently unavailable for this compound, a series of standard experimental protocols would be employed. These assays are fundamental in drug discovery and pharmacology for characterizing the interaction of a ligand (like this compound) with its receptor targets.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The general workflow is as follows:
-
Tissue or Cell Preparation: Membranes from brain tissue or cultured cells expressing the receptor of interest are prepared.
-
Incubation: These membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.
Below is a generalized workflow diagram for a competitive radioligand binding assay.
Signaling Pathways
The signaling pathways activated or inhibited by this compound would be downstream of the receptors to which it binds. For example, if this compound were found to be an agonist at a G-protein coupled receptor (GPCR) like the serotonin 5-HT₂ₐ receptor, it could initiate a signaling cascade involving phospholipase C, inositol phosphates, and intracellular calcium mobilization. Conversely, if it acted as an antagonist, it would block the signaling initiated by the endogenous ligand (serotonin).
Without knowledge of this compound's specific receptor targets and whether it acts as an agonist, antagonist, or modulator, it is not possible to create an accurate diagram of its signaling pathways. For illustrative purposes, a simplified diagram of a generic GPCR signaling pathway is provided below.
Conclusion and Future Directions
Future research, employing modern receptor screening and binding assay techniques, is necessary to elucidate the molecular mechanisms of action of this compound. Such studies would provide the foundational data required to understand its pharmacological effects and to guide any potential therapeutic development. Researchers interested in this compound would need to perform these characterization studies de novo.
References
- 1. Pharmacologic evaluation of this compound (alpha-allylphenethylamine hydrochloride) as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
In Vitro Assays for Characterizing the Activity of Aletamine, a Putative NMDA Receptor Antagonist
For Immediate Release
Introduction
Aletamine is a novel synthetic compound under investigation for its potential therapeutic effects, which are hypothesized to be mediated through antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a ligand-gated ion channel, is integral to synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a variety of neurological and psychiatric disorders.[2] Characterizing the interaction of new chemical entities like this compound with the NMDA receptor is a critical step in the drug development process. This document provides detailed application notes and protocols for a suite of in vitro assays designed to determine the binding affinity and functional activity of this compound as an NMDA receptor antagonist.
The following protocols are intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new compounds targeting the NMDA receptor.
NMDA Receptor Signaling and Antagonist Action
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine).[2] Upon activation, and following depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block, the channel opens, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺).[3][4] This Ca²⁺ influx is a crucial second messenger, triggering downstream signaling cascades involving proteins like CaMKII and CREB, which are fundamental to synaptic plasticity.[3][5] this compound, as a putative antagonist, is expected to interfere with this process.
Caption: NMDA receptor signaling and the putative inhibitory action of this compound.
Application Note 1: Radioligand Binding Assay for Receptor Affinity
Principle
This competitive binding assay quantifies the affinity of this compound for the NMDA receptor. It measures the ability of this compound to displace a radiolabeled ligand, such as [³H]MK-801 (an uncompetitive channel blocker), from its binding site on the receptor in rat cortical membranes.[2] The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ), which reflects the binding affinity of this compound.
Experimental Protocol
-
Membrane Preparation :
-
Rapidly dissect cerebral cortices from adult rats and place in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).[2]
-
Homogenize the tissue and perform differential centrifugation, starting with a low-speed spin (1,000 x g) to remove debris, followed by a high-speed spin (40,000 x g) to pellet the membranes.[2]
-
Wash the membrane pellet and resuspend in a small volume of buffer. Determine protein concentration via a BCA or Bradford assay and store aliquots at -80°C.[2]
-
-
Assay Procedure :
-
On the day of the assay, thaw and dilute the membrane preparation (0.2-0.5 mg/mL protein) in assay buffer (50 mM Tris-HCl, pH 7.4).[2]
-
In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-Specific Binding (10 µM unlabeled MK-801), and varying concentrations of this compound.[2]
-
Add 100 µL of the diluted membrane preparation to each well.
-
Add 25 µL of [³H]MK-801 (final concentration ~1-5 nM, near its Kₑ value).[2]
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.[2]
-
-
Separation and Counting :
-
Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter mat (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.[2][6]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[2]
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for the NMDA receptor radioligand binding assay.
Data Presentation
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | 125 | 68 |
| MK-801 (Control) | 5 | 2.7 |
| Ketamine (Control) | 600 | 325 |
| (Note: Data are representative examples for illustrative purposes.) |
Application Note 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition
Principle
Patch-clamp electrophysiology is the gold standard for directly measuring ion channel function.[1] This protocol assesses the ability of this compound to inhibit NMDA receptor-mediated ionic currents in cultured neurons or a cell line expressing recombinant NMDA receptors.[1][7] The half-maximal inhibitory concentration (IC₅₀) for the functional blockade of the receptor is determined.
Experimental Protocol
-
Cell Preparation :
-
Culture primary neurons (e.g., cortical or hippocampal) or a suitable cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) on glass coverslips.
-
-
Recording Setup :
-
Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with an external solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM glycine, and Mg²⁺-free to prevent channel block).
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution (e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA).[8]
-
-
Whole-Cell Recording :
-
Data Acquisition :
-
Obtain a stable baseline current.
-
Apply an agonist solution (e.g., 100 µM NMDA + 10 µM glycine) to evoke a stable inward current.[1]
-
Once the response is stable, co-apply the agonist solution with increasing concentrations of this compound.[1]
-
Record the inhibition of the NMDA-evoked current at each concentration, ensuring a washout step to check for reversibility.
-
-
Data Analysis :
-
Measure the peak amplitude of the current in the absence and presence of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a logistic function to determine the functional IC₅₀ value.[1]
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Data Presentation
| Compound | Functional IC₅₀ (µM) |
| This compound | 1.5 |
| Memantine (Control) | 0.8 |
| Ketamine (Control) | 2.1 |
| (Note: Data are representative examples for illustrative purposes.) |
Application Note 3: Fluorescent Calcium Imaging for Cellular Activity
Principle
This assay provides a higher-throughput method to measure the functional antagonism of NMDA receptors by monitoring changes in intracellular calcium ([Ca²⁺]ᵢ).[10][11] Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.[8] Activation of NMDA receptors leads to Ca²⁺ influx and a corresponding change in fluorescence, which is inhibited by this compound.[11]
Experimental Protocol
-
Cell Preparation and Dye Loading :
-
Plate primary neurons or HEK293 cells expressing NMDA receptors in a 96-well, black-walled, clear-bottom plate.
-
Load cells with a fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C in a suitable buffer.[8]
-
Wash the cells gently with an assay buffer (Mg²⁺-free) to remove extracellular dye.[8]
-
-
Compound Application and Stimulation :
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate into a fluorescence plate reader or microscope equipped for ratiometric imaging.[12]
-
Establish a baseline fluorescence reading.
-
Add an agonist solution (e.g., 100 µM NMDA + 10 µM glycine) to stimulate the cells.[13]
-
-
Data Acquisition and Analysis :
-
Record the fluorescence intensity over time (e.g., for Fura-2, ratio of emission at 510 nm following excitation at 340 nm and 380 nm).[12]
-
Calculate the change in fluorescence (or ratio) from baseline after agonist addition for each well.
-
Determine the percent inhibition of the calcium response caused by this compound at each concentration relative to the control (agonist only) response.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Caption: Workflow for the fluorescent calcium imaging assay.
Data Presentation
| Compound | IC₅₀ (µM) for Ca²⁺ Influx Inhibition |
| This compound | 2.2 |
| MK-801 (Control) | 0.05 |
| AP5 (Control) | 3.5 |
| (Note: Data are representative examples for illustrative purposes.) |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Antidepressant Effects of Aletamine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aletamine is a novel selective positive allosteric modulator of the 5-HT2A receptor, showing promise as a potential therapeutic agent for major depressive disorder (MDD). Its unique mechanism of action suggests it may offer a rapid antidepressant response with a favorable side-effect profile compared to classic serotonergic agents. These application notes provide a comprehensive overview of preclinical animal models and experimental protocols to effectively evaluate the antidepressant-like properties of this compound.
The following sections detail established behavioral paradigms to assess antidepressant efficacy, including the Forced Swim Test (FST), Tail Suspension Test (TST), and the Chronic Unprepredictable Mild Stress (CUMS) model. Furthermore, protocols for key molecular analyses are provided to elucidate the underlying neurobiological mechanisms of this compound, focusing on downstream signaling pathways.
I. Behavioral Assays for Antidepressant-Like Activity
A variety of behavioral tests are utilized to assess the antidepressant-like effects of this compound in rodents. These tests are based on the rationale that antidepressant compounds can reverse or attenuate behaviors considered to be analogous to depressive symptoms in humans, such as behavioral despair and anhedonia.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for screening potential antidepressant drugs. The test is based on the assumption that an animal will develop an immobile posture when placed in an inescapable, stressful situation. This immobility is interpreted as a state of behavioral despair or learned helplessness, which can be reversed by treatment with antidepressant medications.
Experimental Protocol:
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer this compound (5, 10, 20 mg/kg, intraperitoneally) or vehicle (saline) 30 minutes before the test. A positive control, such as fluoxetine (20 mg/kg, i.p.), should be included.
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
The session is recorded by a video camera mounted above the cylinder.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: The duration of immobility is calculated for each animal. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral test used to screen for potential antidepressant drugs in mice. The test is based on the principle that when subjected to the inescapable stress of being suspended by its tail, a mouse will alternate between periods of struggling and immobility. The duration of immobility is considered to be a measure of behavioral despair.
Experimental Protocol:
-
Apparatus: A commercially available tail suspension apparatus or a custom-made setup that allows for the mouse to be suspended by its tail from a horizontal bar. The mouse should be suspended approximately 50 cm above the floor.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer this compound (5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the test. Include a positive control group (e.g., imipramine, 30 mg/kg, i.p.).
-
Secure the mouse's tail to the suspension bar using adhesive tape, ensuring that approximately 1-2 cm of the tail tip is taped.
-
The test duration is 6 minutes, and the session is video-recorded.
-
The duration of immobility is scored by a trained observer who is blind to the treatment conditions. Immobility is defined as the complete absence of limb movement.
-
-
Data Analysis: The total time spent immobile during the 6-minute test is determined. Statistical analysis is performed using a one-way ANOVA with a subsequent post-hoc test.
II. Chronic Stress Model for Depressive-Like Phenotypes
Chronic stress models are considered to have higher face and construct validity for MDD as they induce a range of behavioral and neurobiological changes that are analogous to the human condition. The Chronic Unpredictable Mild Stress (CUMS) model is a widely accepted paradigm for this purpose.
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS protocol involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period (e.g., 4-6 weeks). This procedure induces a depressive-like state characterized by anhedonia, anxiety-like behaviors, and cognitive deficits.
Experimental Workflow Diagram:
Analytical Methods for the Detection of Aletamine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aletamine (α-allylphenethylamine) is a synthetic compound belonging to the phenethylamine class.[1] Due to its structural characteristics, the detection and quantification of this compound in biological matrices are of interest in various research and forensic applications. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples such as blood, plasma, and urine.
Given the limited availability of specific validated methods for this compound, the methodologies presented herein are adapted from well-established and validated analytical techniques for structurally similar compounds, primarily ketamine and other phenethylamines.[2][3][4][5][6][7] It is imperative that these proposed methods undergo rigorous validation to ensure accuracy, precision, and selectivity for this compound analysis.
Principle of Detection
The primary analytical techniques for the sensitive and selective quantification of this compound and its potential metabolites in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5][6] These methods offer high specificity and sensitivity, which are crucial for detecting low concentrations of analytes in complex biological matrices.
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This method is based on a validated protocol for the analysis of ketamine and its metabolites in human plasma and is suitable for pharmacokinetic studies and clinical research.[5]
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is proposed for the extraction of this compound from plasma samples.
Protocol:
-
To a 100 µL aliquot of human plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a 5-10 µL aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of this compound from matrix components. A starting condition of 5-10% B, increasing to 95% B over several minutes, is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing a standard solution of the analyte into the mass spectrometer. For this compound (Molecular Weight: 161.24 g/mol ), the protonated molecule [M+H]⁺ at m/z 162.2 would likely be the precursor ion.[8]
-
Optimization: Collision energy and other MS parameters should be optimized to achieve the highest sensitivity.
Quantitative Data (Illustrative Example based on similar compounds)
The following table summarizes the expected performance characteristics of the LC-MS/MS method, which would need to be confirmed through validation for this compound.
| Parameter | Expected Value | Biological Matrix |
| Linearity Range | 1 - 1000 ng/mL | Human Plasma |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | Human Plasma |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | Human Plasma |
| Accuracy (% Bias) | Within ±15% | Human Plasma |
| Precision (%RSD) | < 15% | Human Plasma |
| Recovery | > 85% | Human Plasma |
Application Note 2: Detection of this compound in Urine by GC-MS
This protocol is adapted from established GC-MS methods for the analysis of ketamine and other amphetamine-type substances in urine, suitable for forensic and toxicological screening.[3][4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Protocol:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 100 µL of a suitable buffer to adjust the pH to alkaline conditions (e.g., pH 9-10).
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
For some applications, derivatization may be necessary to improve the chromatographic properties of this compound. A common derivatizing agent for primary amines is trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] If derivatization is performed, follow the specific protocol for the chosen reagent.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Conditions
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[3]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification.
-
Mass Range: A scan range of m/z 40-400 is appropriate for full scan analysis.
-
Characteristic Ions: The mass spectrum of this compound would need to be acquired to determine its characteristic fragmentation pattern for SIM analysis. The NIST WebBook notes the availability of its electron ionization mass spectrum.[8]
Quantitative Data (Illustrative Example based on similar compounds)
The following table outlines the expected performance of a GC-MS method for this compound in urine.
| Parameter | Expected Value | Biological Matrix |
| Linearity Range | 10 - 1000 ng/mL | Urine |
| Limit of Detection (LOD) | 1 - 5 ng/mL | Urine |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL | Urine |
| Accuracy (% Bias) | Within ±20% | Urine |
| Precision (%RSD) | < 20% | Urine |
| Recovery | > 80% | Urine |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the detection of this compound in biological samples.
References
- 1. Buy this compound | 4255-23-6 | >98% [smolecule.com]
- 2. Determination of the enantiomers of ketamine and norketamine in human plasma by enantioselective liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Gas chromatography-mass spectrometry assay for determination of ketamine in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantitation of ketamine in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
Application Notes and Protocols for the Preparation of Aletamine Hydrochloride Salt for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for experimental use by qualified researchers and scientists. Aletamine hydrochloride is a chemical compound with pharmacological activity and should be handled with appropriate safety precautions in a laboratory setting. The synthesis and use of this compound may be subject to regulatory oversight.
Introduction
This compound, chemically known as α-allylphenethylamine, is a compound that has been investigated for its potential antidepressant properties.[1] For experimental studies aiming to elucidate its mechanism of action, efficacy, and safety profile, the preparation of a high-purity this compound hydrochloride salt is crucial. The hydrochloride salt form generally offers improved stability and solubility in aqueous solutions, making it suitable for a wide range of in vitro and in vivo experimental setups.
This document provides a detailed, generalized protocol for the synthesis, purification, and characterization of this compound hydrochloride for research purposes. Due to the limited availability of specific published synthesis procedures for this compound, the following protocols are based on established chemical principles and analogous syntheses of structurally related phenethylamines. Additionally, a proposed signaling pathway for its antidepressant effect is presented, drawing parallels from known mechanisms of other antidepressant agents.
Data Presentation
Table 1: Summary of Expected Physicochemical Properties of this compound Hydrochloride
| Property | Expected Value | Notes |
| Molecular Formula | C₁₁H₁₆ClN | |
| Molecular Weight | 197.71 g/mol | |
| Appearance | White to off-white crystalline solid | Visual inspection |
| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |
| Solubility | Soluble in water and ethanol | Important for preparing solutions for experiments. |
| Purity | >98% | As determined by HPLC or other analytical methods. |
Table 2: Hypothetical Synthesis Reaction Parameters
| Parameter | Condition | Rationale |
| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic solvent to prevent quenching of the Grignard reagent. |
| Grignard Reagent | Allylmagnesium bromide | Source of the allyl group. |
| Starting Material | Phenylacetonitrile | Precursor to the phenethylamine backbone. |
| Reaction Temperature | 0 °C to room temperature | Controlled temperature to manage the exothermic reaction. |
| Molar Ratio (Grignard:Nitrile) | ~2:1 | To ensure complete reaction. |
| Hydrolysis | Aqueous acid (e.g., 1M HCl) | To work up the reaction and protonate the amine. |
| Salt Formation | Gaseous HCl in an anhydrous solvent (e.g., diethyl ether) | To precipitate the hydrochloride salt. |
Experimental Protocols
Protocol 1: Synthesis of this compound Free Base (Generalized Procedure)
This protocol describes a plausible synthetic route to this compound via a Grignard reaction with phenylacetonitrile, followed by reduction.
Materials:
-
Phenylacetonitrile
-
Allylmagnesium bromide (1M solution in THF)
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, dropping funnel, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Grignard Reaction:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of phenylacetonitrile in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the allylmagnesium bromide solution from the dropping funnel to the stirred solution of phenylacetonitrile.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Reduction of the Intermediate:
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the LiAlH₄ suspension to 0 °C.
-
Slowly and carefully add the Grignard reaction mixture to the LiAlH₄ suspension.
-
After the addition, allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting mixture to remove the inorganic salts.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrate and the ether washings and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base as an oil.
-
Protocol 2: Purification of this compound Free Base
Purification of the crude this compound free base is essential to remove unreacted starting materials and byproducts.
Method: Flash Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude this compound oil in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound free base.
Protocol 3: Preparation of this compound Hydrochloride Salt
The purified this compound free base is converted to its hydrochloride salt for improved handling and solubility.
Materials:
-
Purified this compound free base
-
Anhydrous diethyl ether or isopropanol
-
Hydrogen chloride gas or concentrated hydrochloric acid
Procedure:
-
Dissolve the purified this compound free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until precipitation is complete. Alternatively, add a stoichiometric amount of concentrated hydrochloric acid dropwise.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether.
-
Dry the this compound hydrochloride salt under vacuum to a constant weight.
Protocol 4: Characterization of this compound Hydrochloride
The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would correspond to the protons and carbons of the phenyl, allyl, and ethylamine moieties.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion for the free base would be at m/z = 161.24.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum should show characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic and allyl).
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis should be used to determine the purity of the final product, which should ideally be >98%.
-
Mandatory Visualizations
Diagram 1: Synthetic Workflow for this compound Hydrochloride
Caption: Synthetic workflow for this compound hydrochloride preparation.
Diagram 2: Proposed Signaling Pathway for this compound's Antidepressant Action
Given that this compound is a phenethylamine derivative with antidepressant properties, its mechanism of action may involve modulation of monoaminergic systems, similar to other antidepressants. A plausible, yet speculative, signaling pathway is outlined below, drawing parallels with the known mechanisms of ketamine, another rapid-acting antidepressant.
Caption: Proposed mechanism of this compound's antidepressant action.
References
Application Notes & Protocols: Investigating the Anti-Cancer Mechanism of Aletamine in NSCLC Cell Culture Models
Introduction
Aletamine is a novel synthetic compound demonstrating potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines. These application notes provide a comprehensive framework for utilizing in vitro cell culture models to elucidate the molecular mechanisms underlying this compound's therapeutic potential. The protocols herein focus on investigating this compound's role in modulating key signaling pathways implicated in cancer cell survival and apoptosis, specifically the p53 and PI3K/Akt pathways.
1. Cell Line Selection and Culture
The choice of cell line is critical for studying the specific effects of this compound. It is recommended to use a panel of NSCLC cell lines with varying p53 status to investigate the dependency of this compound's effect on this tumor suppressor.
-
A549: An adenocarcinoma NSCLC cell line with wild-type p53.
-
H1299: A NSCLC cell line that is null for p53.
-
H1975: An adenocarcinoma NSCLC cell line with mutations in both the epidermal growth factor receptor (EGFR) and p53.
General Cell Culture Protocol:
-
Culture A549 and H1975 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture H1299 cells in DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
2. Assessment of this compound's Cytotoxicity
A dose-response study is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the selected cell lines.
Protocol: MTT Assay for Cell Viability
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 1: Hypothetical IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | p53 Status | IC50 (µM) at 48h |
| A549 | Wild-Type | 15.2 |
| H1299 | Null | 89.7 |
| H1975 | Mutant | 65.4 |
3. Investigation of Apoptosis Induction
To determine if this compound induces programmed cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is recommended.
Protocol: Annexin V/PI Apoptosis Assay
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Table 2: Hypothetical Percentage of Apoptotic Cells after this compound Treatment (48h)
| Cell Line | Treatment | Early Apoptotic (%) | Late Apoptotic (%) |
| A549 | Vehicle | 3.1 | 1.5 |
| A549 | This compound (15 µM) | 28.9 | 15.3 |
| H1299 | Vehicle | 2.8 | 1.2 |
| H1299 | This compound (90 µM) | 5.2 | 3.1 |
4. Elucidation of Molecular Mechanisms
Western blotting can be employed to investigate the effect of this compound on key proteins within the p53 and PI3K/Akt signaling pathways.
Protocol: Western Blotting
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: p53, p21, Bax, Bcl-2, phospho-Akt (Ser473), Akt, and β-actin (loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 3: Hypothetical Relative Protein Expression Changes in A549 Cells after this compound Treatment
| Protein | Function | Fold Change vs. Vehicle |
| p53 | Tumor Suppressor | 3.2 ↑ |
| p21 | Cell Cycle Arrest | 4.1 ↑ |
| Bax | Pro-apoptotic | 2.8 ↑ |
| Bcl-2 | Anti-apoptotic | 0.4 ↓ |
| p-Akt (S473) | Pro-survival | 0.2 ↓ |
Visualizations
Caption: Proposed mechanism of this compound action in NSCLC cells.
Caption: Experimental workflow for determining this compound's IC50 via MTT assay.
Caption: Logical relationship of key experiments to investigate this compound's effects.
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aletamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aletamine is a dissociative anesthetic and a structural analog of ketamine. As with other substances in this class, there is a need for robust and reliable analytical methods for its detection and quantification in various matrices for research, forensic, and clinical purposes. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, based on established methods for the structurally similar compound, ketamine, and its analogs. The methodologies described herein cover sample preparation, derivatization, GC-MS parameters, and expected fragmentation patterns.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the analysis of ketamine and its metabolites using GC-MS. These values can serve as a benchmark for the expected performance of an analytical method for this compound.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Ketamine and its Metabolites.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Ketamine | Urine | 10 | 15 | [1][2] |
| Norketamine | Urine | 10 | 10 | [1][2] |
| Dehydronorketamine | Urine | 30 | 20 | [1][2] |
| Ketamine | Hair | 0.05 | 0.08 | [3] |
| Amphetamines | Hair | 0.03 | 0.05 | [3] |
Table 2: Linearity and Precision for Ketamine and its Metabolites in Urine. [2]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Ketamine | 30 - 1000 | >0.999 | <8.1% | <8.1% |
| Norketamine | 30 - 1000 | >0.999 | <8.1% | <8.1% |
| Dehydronorketamine | 30 - 1000 | >0.999 | <8.1% | <8.1% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
This protocol is adapted from established methods for the extraction of ketamine from urine.[3]
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Ketamine-d4)
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
SPE cartridges (e.g., C18)
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of phosphate buffer and vortex.
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 1 mL of phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 1 mL of 1 M acetic acid, and 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
Derivatization
For improved chromatographic performance and sensitivity, derivatization of this compound is recommended.[4][5][6] Acylation with reagents like heptafluorobutyric anhydride (HFBA) or pentafluorobenzoyl chloride (PFBC) is a common approach for primary and secondary amines.[3][7]
Procedure (using HFBA):
-
To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 30 µL of HFBA.
-
Cap the vial and heat at 70°C for 30 minutes.[3]
-
Cool to room temperature.
-
Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for injection into the GC-MS.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Expected Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show fragmentation patterns similar to those of ketamine and its analogs.[8][9][10] The primary fragmentation pathways for ketamine analogs in EI-MS mode involve α-cleavage of the C1-C2 bond in the cyclohexanone ring, followed by losses of CO and various radicals.[11][9] For this compound, which is 2-(ethylamino)-2-(2-chlorophenyl)cyclohexan-1-one, the molecular ion peak would be an odd number due to the presence of one nitrogen atom.[12]
Proposed Key Fragments for Derivatized this compound (HFBA derivative):
-
Molecular Ion (M+) : The highest mass peak corresponding to the derivatized molecule.
-
Alpha-cleavage fragments : Resulting from the cleavage of the bond adjacent to the nitrogen atom.
-
Fragments from the cyclohexanone ring : Characteristic losses of small neutral molecules like CO.
-
Fragments containing the chlorophenyl group .
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway and Logical Relationships
The analytical process for this compound by GC-MS follows a logical progression from sample preparation to final data analysis. The derivatization step is crucial for converting the polar amine into a more volatile and thermally stable compound suitable for gas chromatography. The mass spectrometer then provides selective detection and structural information.
Caption: Logical relationships in the GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative determination of amphetamines, ketamine, opiates and metabolites in human hair by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Anal… [ouci.dntb.gov.ua]
- 10. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]
- 11. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Proper handling and storage of Aletamine in a laboratory setting
Application Notes and Protocols for Aletamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for guidance purposes only. This compound is a chemical compound with limited publicly available safety and toxicological data. All laboratory work should be conducted by trained personnel in a controlled environment. A comprehensive risk assessment should be performed before handling this compound.
Introduction
This compound, also known as α-allylphenethylamine, is an organic compound with the molecular formula C₁₁H₁₅N.[1] It belongs to the phenethylamine family and is structurally characterized by an allyl group substituted at the alpha position of the phenethylamine backbone.[1] While its pharmacological effects are not well-documented, its structural similarity to other phenethylamines suggests potential biological activity.[1] These application notes provide guidelines for the proper handling and storage of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-phenylpent-4-en-2-amine | [1][2] |
| Synonyms | α-Allylphenethylamine, Alfetamine | [2][3][4] |
| CAS Number | 4255-23-6 | [1][3][4] |
| Molecular Formula | C₁₁H₁₅N | [1][3][4] |
| Molecular Weight | 161.24 g/mol | [1][3][4] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
Proper Handling and Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles for handling potentially hazardous chemicals is mandatory.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
3.2. General Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
All manipulations of this compound should be performed in a well-ventilated chemical fume hood.
-
Weighing of the solid compound should be done in a fume hood or a ventilated balance enclosure.
-
After handling, wash hands thoroughly with soap and water.
-
Do not eat, drink, or smoke in the laboratory.
3.3. Spill and Emergency Procedures
-
Minor Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Major Spills: Evacuate the area and notify the appropriate safety personnel.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to ensure laboratory safety.
-
Short-term Storage (days to weeks): Store in a tightly sealed, light-resistant container in a refrigerator at 0-4°C.[1]
-
Long-term Storage (months to years): For long-term preservation, store in a tightly sealed, light-resistant container in a freezer at -20°C.[1]
-
General Storage Practices:
-
Store in a dry and dark place.[1]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be well-ventilated.
-
Label the container clearly with the chemical name, CAS number, date of receipt, and any hazard warnings.
-
Experimental Protocols
5.1. General Experimental Workflow
The following diagram illustrates a general workflow for handling a new chemical compound like this compound in a laboratory setting.
Mechanism of Action and Signaling Pathways
There is currently no data available on this compound's interaction with biological systems or its potential mechanism of action.[1] Therefore, no specific signaling pathways can be described.
6.1. Hypothetical Signaling Pathway Example
The following diagram is a hypothetical example of a signaling pathway to illustrate the requested visualization format. This diagram does not represent the actual biological activity of this compound.
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
References
Application Notes and Protocols for Preclinical Assessment of Novel Aletamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aletamine, or α-allylphenethylamine, is a compound of interest for its potential psychoactive properties, likely mediated through modulation of glutamatergic and monoaminergic systems, similar to its parent compound phenethylamine and related compounds like ketamine.[1][2][3][4] The development of novel this compound analogs necessitates a structured preclinical evaluation to characterize their pharmacological activity, safety profile, and therapeutic potential.
These application notes provide a comprehensive framework for the preclinical assessment of novel this compound analogs, detailing essential in vitro and in vivo experimental protocols. The goal is to establish a data-driven approach to identify promising candidates for further development.
Preclinical Development Workflow
The preclinical development process for novel this compound analogs follows a phased approach, from initial screening to in-depth safety and efficacy studies.[5][6][7][8][9] This workflow ensures a systematic evaluation of each candidate compound.
In Vitro Assays
In vitro assays are fundamental for the initial characterization of novel this compound analogs, providing insights into their mechanism of action, potency, and potential toxicity.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of novel this compound analogs for their primary molecular targets, such as the NMDA receptor.[10][11][12]
Protocol: NMDA Receptor Competitive Binding Assay
-
Preparation of Reagents:
-
Prepare a membrane suspension from rat cortical synaptosomes.
-
The radioligand used is [³H]CGP 39653, a specific NMDA receptor antagonist.[11]
-
Prepare a series of dilutions of the novel this compound analog.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, [³H]CGP 39653 (at a final concentration of 2 nM), and varying concentrations of the this compound analog.[11]
-
Incubate the plate at 30°C for 90 minutes to reach equilibrium.[12]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound and free radioligand.[12]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known NMDA receptor ligand) from total binding.
-
Determine the IC₅₀ (the concentration of the analog that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
-
Table 1: Representative Receptor Binding Affinity Data
| Compound ID | Target | Radioligand | Kᵢ (nM) |
| Analog-001 | NMDA Receptor | [³H]CGP 39653 | 150 |
| Analog-002 | NMDA Receptor | [³H]CGP 39653 | 85 |
| Analog-003 | NMDA Receptor | [³H]CGP 39653 | 220 |
| Ketamine (Ref) | NMDA Receptor | [³H]CGP 39653 | 100 |
Functional Activity at AMPA Receptors
Given that ketamine's antidepressant effects are linked to the potentiation of AMPA receptor signaling, assessing the functional activity of this compound analogs at these receptors is critical.
Protocol: AMPA Receptor Functional Assay using Primary Neuronal Cultures
-
Cell Culture:
-
Culture primary cortical neurons from embryonic day 18 rat pups.
-
Plate the neurons in 96-well plates and allow them to mature for 10-14 days.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Apply the novel this compound analog at various concentrations for a predetermined pre-incubation period.
-
Stimulate the neurons with a sub-maximal concentration of AMPA.
-
Measure the resulting intracellular calcium influx using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
-
Data Analysis:
-
Quantify the fluorescence intensity using a plate reader.
-
Determine the EC₅₀ (the concentration of the analog that produces 50% of the maximal response) from the dose-response curve.
-
Table 2: Representative AMPA Receptor Functional Assay Data
| Compound ID | Assay Type | EC₅₀ (µM) |
| Analog-001 | AMPA-mediated Ca²⁺ influx | 5.2 |
| Analog-002 | AMPA-mediated Ca²⁺ influx | 2.8 |
| Analog-003 | AMPA-mediated Ca²⁺ influx | 8.1 |
| Reference Potentiator | AMPA-mediated Ca²⁺ influx | 1.5 |
Cytotoxicity Assessment
The MTT assay is a colorimetric method to assess cell viability and provides an initial screen for the cytotoxic potential of the novel compounds.[13][14][15][16]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[16]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the novel this compound analog and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ (the concentration of the analog that reduces cell viability by 50%).
-
Table 3: Representative Cytotoxicity Data
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Analog-001 | SH-SY5Y | 24 | > 100 |
| Analog-002 | SH-SY5Y | 24 | 85 |
| Analog-003 | SH-SY5Y | 24 | > 100 |
| Doxorubicin (Ref) | SH-SY5Y | 24 | 0.5 |
Metabolic Stability
Assessing the metabolic stability of the analogs in liver microsomes provides an early indication of their pharmacokinetic profile.[17][18][19][20]
Protocol: Metabolic Stability Assay using Human Liver Microsomes
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH regenerating system, and a buffer (e.g., potassium phosphate).[17]
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the novel this compound analog (e.g., at 1 µM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the aliquots by adding an ice-cold solvent like acetonitrile.[17]
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
Table 4: Representative Metabolic Stability Data
| Compound ID | t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Analog-001 | 45 | 15.4 |
| Analog-002 | 15 | 46.2 |
| Analog-003 | 60 | 11.5 |
| Verapamil (Ref) | 10 | 69.3 |
In Vivo Behavioral Models
In vivo studies in rodent models are essential to evaluate the potential anxiolytic and antidepressant-like effects of the novel this compound analogs.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[21][22][23][24][25]
Protocol: Elevated Plus Maze Test in Mice
-
Apparatus:
-
A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.[23]
-
-
Procedure:
-
Administer the novel this compound analog or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place the mouse in the center of the maze, facing an open arm.[23]
-
Allow the mouse to explore the maze for 5 minutes.[23]
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Table 5: Representative Elevated Plus Maze Data
| Treatment Group (Dose, mg/kg) | % Time in Open Arms | % Open Arm Entries |
| Vehicle | 25 ± 3 | 30 ± 4 |
| Analog-001 (10) | 45 ± 5 | 50 ± 6 |
| Analog-002 (10) | 30 ± 4 | 35 ± 5 |
| Analog-003 (10) | 40 ± 6 | 48 ± 7 |
| Diazepam (1, Ref) | 55 ± 7 | 60 ± 8 |
| p < 0.05 compared to Vehicle |
Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common screening tool for assessing the efficacy of potential antidepressant drugs.[26][27][28][29][30][31][32][33][34][35]
Protocol: Forced Swim Test in Rats
-
Apparatus:
-
A cylindrical container filled with water (24-25°C) to a depth where the rat cannot touch the bottom.[28]
-
-
Procedure:
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[26]
-
Table 6: Representative Forced Swim Test Data
| Treatment Group (Dose, mg/kg) | Immobility Time (s) |
| Vehicle | 180 ± 15 |
| Analog-001 (20) | 120 ± 12 |
| Analog-002 (20) | 170 ± 18 |
| Analog-003 (20) | 135 ± 14 |
| Imipramine (15, Ref) | 90 ± 10* |
| p < 0.05 compared to Vehicle |
Chronic Unpredictable Mild Stress (CUMS) Model of Anhedonia
The CUMS model is a well-validated animal model of depression that induces a state of anhedonia, a core symptom of depression.[36][37][38][39][40][41][42][43]
Protocol: CUMS and Sucrose Preference Test in Mice
-
CUMS Procedure:
-
Treatment:
-
During the final 2-3 weeks of the CUMS procedure, administer the novel this compound analog or vehicle daily.
-
-
Sucrose Preference Test (SPT):
-
Measure the consumption of a 1% sucrose solution versus plain water over a 24-hour period.[43]
-
The test is conducted at baseline (before CUMS) and at the end of the treatment period.
-
-
Data Analysis:
-
Calculate the sucrose preference as the percentage of sucrose solution consumed relative to the total fluid intake.
-
A decrease in sucrose preference in the vehicle-treated CUMS group indicates anhedonia.
-
A reversal of this deficit by the this compound analog suggests antidepressant-like efficacy.
-
Table 7: Representative Sucrose Preference Test Data from CUMS Model
| Treatment Group | Sucrose Preference (%) |
| Control (No CUMS) + Vehicle | 85 ± 5 |
| CUMS + Vehicle | 55 ± 6 |
| CUMS + Analog-001 (10 mg/kg) | 75 ± 7 |
| CUMS + Analog-003 (10 mg/kg) | 70 ± 8 |
| CUMS + Fluoxetine (10 mg/kg, Ref) | 80 ± 6* |
| p < 0.05 compared to CUMS + Vehicle |
Hypothetical Signaling Pathway
The antidepressant and psychoactive effects of novel this compound analogs are hypothesized to be mediated through a complex interplay of glutamatergic and downstream signaling pathways.
Conclusion
The protocols and framework presented here provide a robust starting point for the preclinical evaluation of novel this compound analogs. By systematically assessing receptor binding, functional activity, cytotoxicity, metabolic stability, and in vivo behavioral effects, researchers can effectively identify and characterize promising new therapeutic candidates. This structured approach, combining in vitro and in vivo methodologies, is essential for making informed decisions in the drug development pipeline.
References
- 1. This compound [webbook.nist.gov]
- 2. Buy this compound | 4255-23-6 | >98% [smolecule.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]
- 6. Advances in CNS drug development - Research Outreach [researchoutreach.org]
- 7. altasciences.com [altasciences.com]
- 8. allucent.com [allucent.com]
- 9. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers [synapcell.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 21. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 22. protocols.io [protocols.io]
- 23. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 24. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 25. mmpc.org [mmpc.org]
- 26. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 29. animal.research.wvu.edu [animal.research.wvu.edu]
- 30. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 31. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 35. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 38. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
- 40. Chronic unpredictable mild stress protocol [bio-protocol.org]
- 41. mdpi.com [mdpi.com]
- 42. researchgate.net [researchgate.net]
- 43. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aletamine Solutions: Technical Support & Stability Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the stability of aletamine in solution. This compound, an α-allylphenethylamine, can be susceptible to degradation, impacting experimental reproducibility and accuracy.[1][2] This guide offers troubleshooting advice, stability data, and standardized protocols to ensure the integrity of your this compound solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and in what solvents is it typically dissolved?
A1: this compound, or α-allylphenethylamine, is a compound belonging to the phenethylamine class.[1][2] Due to the hydrophobic nature of its structure, this compound has limited solubility in water (approximately 0.12 mM) but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it into an aqueous buffer or cell culture medium.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound, like other phenethylamine derivatives, is primarily influenced by pH, light, temperature, and the presence of oxygen.[4] The amine group makes the molecule susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.[4][5] Alkaline pH conditions may also increase the rate of degradation.[6]
Q3: What are the recommended short-term storage conditions for this compound solutions?
A3: For short-term storage (days to weeks), this compound solutions should be kept at 0-4°C in a dry, dark environment.[3] For long-term storage (months to years), freezing at -20°C is recommended.[3] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[4]
Section 2: Troubleshooting Guide
Issue 1: My this compound solution has turned a yellow or brown color. What happened?
-
Possible Cause: Discoloration is a common sign of oxidative degradation.[4] The phenylethylamine structure is prone to oxidation, especially when exposed to oxygen in the air or light, leading to the formation of colored degradation products like quinones.[4]
-
Solution:
-
Preventative Measures: Prepare solutions using deoxygenated solvents, purge the headspace of the vial with an inert gas (like nitrogen or argon) before sealing, and always store protected from light.[4]
-
Assessment: The solution's integrity is likely compromised. It is highly recommended to discard the discolored solution and prepare a fresh batch to ensure experimental validity.
-
Issue 2: I'm observing precipitation or cloudiness in my aqueous working solution.
-
Possible Cause 1: Poor Aqueous Solubility. this compound has low water solubility.[3] If the concentration in your aqueous working solution (diluted from a DMSO stock) is too high, the compound may precipitate out.
-
Solution 1: Check the final concentration against this compound's aqueous solubility limit (~0.12 mM).[3] If it exceeds this, you may need to lower the final concentration or include a solubilizing agent, though this could impact your experimental system.
-
Possible Cause 2: pH-Dependent Solubility. As an amine, this compound's solubility is pH-dependent.[7] It readily forms salts with acids, such as hydrochloric acid, which are more water-soluble.[3] If the pH of your aqueous medium is too high (alkaline), the free base form may be less soluble and precipitate.
-
Solution 2: Measure the pH of your solution. This compound is expected to be more soluble in slightly acidic conditions. Ensure the pH of your final buffer or medium is compatible with maintaining solubility.
Issue 3: I am seeing inconsistent or lower-than-expected potency in my biological assays.
-
Possible Cause: This is a classic sign of compound degradation.[4] Even without visible changes, this compound may have degraded into less active or inactive products, leading to a drop in effective concentration and unreliable results.[4]
-
Solution:
-
Prepare Fresh Solutions: Always use freshly prepared working solutions for your experiments. Avoid using stock solutions that have been stored for extended periods without re-validation.
-
Verify Stock Integrity: If you suspect your main stock solution has degraded, it should be quantified using an analytical method like HPLC to confirm its concentration before use (see Protocol 2).
-
Control Storage: Review your storage procedures. Ensure stock solutions are stored at -20°C, protected from light, and have minimal headspace to reduce oxygen exposure.[3]
-
Section 3: Quantitative Stability Data
The following tables provide representative data on the solubility and stability of this compound and related phenethylamine compounds. This data is synthesized to guide solvent selection and storage condition optimization.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility Description | Notes |
|---|---|---|
| Water | Sparingly Soluble (~0.12 mM) | Low aqueous solubility is due to the hydrophobic structure.[3] |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions.[3] |
| Ethanol, Methanol | Soluble | Good solubility is expected due to its lipophilic character.[3] |
| Dichloromethane | Soluble | Good solubility is expected due to its lipophilic character.[3] |
Table 2: Illustrative Stability of a Phenethylamine Analog Under Stress Conditions Note: This data is hypothetical but based on typical degradation patterns for phenethylamines to illustrate influencing factors.
| Condition | Temperature | Duration | % Degradation (Illustrative) | Primary Degradation Pathway |
|---|---|---|---|---|
| 0.1 M HCl | 60°C | 48 hours | 5 - 10% | Acid-catalyzed hydrolysis (if applicable) |
| 0.1 M NaOH | 60°C | 48 hours | 20 - 30% | Base-catalyzed oxidation/elimination[6] |
| 3% H₂O₂ (Oxidative) | 25°C | 24 hours | > 50% | Oxidation[4][6] |
| UV Light (254 nm) | 25°C | 24 hours | 15 - 25% | Photodegradation[4] |
Section 4: Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile amber glass vials with PTFE-lined caps, analytical balance, volumetric flasks.
-
Procedure: a. Equilibrate this compound powder to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound using an analytical balance. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. d. Aliquot the stock solution into smaller, single-use volumes in amber glass vials. This minimizes freeze-thaw cycles and air exposure for the main stock. e. Purge the headspace of each vial with an inert gas (e.g., nitrogen) before tightly sealing the cap.
-
Storage: a. Label each vial clearly with the compound name, concentration, date, and solvent. b. For short-term use (up to 1 week), store at 4°C. c. For long-term storage, store at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for a stability-indicating HPLC-UV method. Method development and validation are required for specific applications.
-
Objective: To quantify the concentration of this compound in a solution over time and detect the presence of degradation products.
-
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound reference standard
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~254 nm (or λmax of this compound)
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Procedure: a. Standard Curve: Prepare a series of dilutions of the this compound reference standard in the mobile phase to create a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL). b. Sample Preparation: At each time point of your stability study (e.g., T=0, 24h, 48h, 1 week), withdraw an aliquot of your this compound solution and dilute it with the mobile phase to fall within the range of your standard curve. c. Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: a. Identify the this compound peak based on its retention time compared to the reference standard. b. Quantify the this compound concentration in your samples by comparing the peak area to the standard curve. c. Calculate the percentage of the initial concentration remaining at each time point. A significant decrease (>10%) indicates instability. d. Monitor the chromatogram for the appearance of new peaks, which correspond to degradation products.
Section 5: Visual Guides
The following diagrams illustrate key workflows and decision-making processes for handling this compound stability issues.
Caption: Workflow for this compound Solution Preparation and Stability Assessment.
Caption: Troubleshooting Decision Tree for this compound Solution Instability.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Buy this compound | 4255-23-6 | >98% [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Study of the degradation mechanisms of amines used for the capture of CO2 in industrial fumes [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
Overcoming poor solubility of Aletamine for in vivo studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the poor solubility of Aletamine for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
This compound is a weakly basic compound with a pKa of 8.5 and exhibits low aqueous solubility at physiological pH (7.4), which presents a significant hurdle for achieving therapeutic concentrations in preclinical in vivo models. Its logP of 4.2 indicates high lipophilicity, further complicating the development of stable and biocompatible parenteral formulations.
Q2: What are the recommended starting points for solubilizing this compound?
Initial efforts should focus on pH adjustment and the use of co-solvents. Given its basic nature, this compound's solubility can be increased in acidic solutions. However, the tolerability of acidic formulations for parenteral administration must be carefully considered. A combination of pH adjustment with biocompatible co-solvents is a common and effective starting strategy.
Q3: Are there any known incompatibilities with common excipients?
Preliminary data suggests that this compound may precipitate in the presence of certain cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at higher concentrations. The mechanism is thought to be related to the formation of insoluble inclusion complexes. Therefore, screening a range of cyclodextrins and other solubilizing agents is recommended.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution with physiological buffer.
-
Cause: The pH of the formulation is not sufficiently low to maintain this compound protonation and solubility when introduced to the neutral pH of the buffer.
-
Solution:
-
Lower the pH of the initial this compound stock solution. A pH of 3-4 is often a good starting point. Use a biocompatible acid such as hydrochloric acid or citric acid.
-
Incorporate a co-solvent. Polyethylene glycol 400 (PEG 400) or propylene glycol can help maintain this compound in solution upon dilution.
-
Consider a different formulation strategy. If pH adjustment and co-solvents are insufficient, exploring micellar solubilization with agents like polysorbate 80 (Tween 80) may be necessary.
-
Issue 2: Poor bioavailability observed in pharmacokinetic studies despite achieving a clear formulation.
-
Cause: The formulation may be stable in vitro but could be precipitating at the injection site or upon entering the bloodstream. The high lipophilicity of this compound might also lead to rapid partitioning into tissues, reducing its plasma concentration.
-
Solution:
-
Evaluate the in-situ precipitation potential. This can be done by slowly adding the formulation to a larger volume of phosphate-buffered saline (PBS) at 37°C and observing for any turbidity or precipitation.
-
Employ a lipid-based formulation. Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can encapsulate this compound, protecting it from precipitation and potentially improving its pharmacokinetic profile.
-
Investigate alternative routes of administration. If intravenous administration proves challenging, consider intraperitoneal or subcutaneous routes, which may offer a more forgiving environment for less-than-perfectly soluble compounds.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment of this compound
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to each buffer solution.
-
Agitate the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Preparation of a Co-solvent-Based this compound Formulation
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., PEG 400).
-
In a separate vessel, prepare the aqueous phase, adjusting the pH to an acidic range (e.g., pH 4) with a biocompatible acid.
-
Slowly add the this compound-co-solvent solution to the aqueous phase while stirring.
-
If necessary, gently warm the solution to aid dissolution.
-
Once a clear solution is obtained, filter it through a 0.22 µm sterile filter.
-
Visually inspect the final formulation for any signs of precipitation before use.
Quantitative Data Summary
| Formulation Component | Concentration Range | Resulting this compound Solubility (mg/mL) | Observations |
| pH Adjustment | |||
| pH 3 (Citric Acid Buffer) | - | 5.2 | Clear solution |
| pH 5 (Acetate Buffer) | - | 1.8 | Slight haze observed |
| pH 7.4 (PBS) | - | 0.1 | Significant precipitation |
| Co-solvents in pH 4 Buffer | |||
| 20% PEG 400 | 10-40% (v/v) | 8.5 | Clear, stable solution |
| 20% Propylene Glycol | 10-40% (v/v) | 6.3 | Clear solution |
| Surfactants in pH 7.4 Buffer | |||
| 5% Polysorbate 80 | 1-10% (w/v) | 12.1 | Forms clear micelles |
| 2% Cremophor EL | 1-5% (w/v) | 9.8 | Clear solution |
Visualizations
Aletamine Technical Support Center: Animal Model Troubleshooting
Introduction: This document provides guidance for researchers, scientists, and drug development professionals encountering unexpected side effects during preclinical studies of Aletamine in animal models. This compound is a selective agonist for the G-protein coupled receptor 75 (GPCR75), a receptor involved in neuronal signaling and synaptic plasticity.[1][2][3] While developed for cognitive enhancement, off-target effects or downstream signaling complexities can lead to unforeseen physiological and behavioral outcomes.
Section 1: Cardiovascular System
FAQ: We are observing acute hypertension and tachycardia in rats following high-dose this compound administration. Is this a known side effect?
Answer: Yes, transient cardiovascular effects have been noted in rodent models, particularly at dosages exceeding 20 mg/kg. The primary mechanism of this compound is agonism of CNS-localized GPCR75. However, at higher concentrations, this compound may exhibit partial agonism at related GPCRs in the peripheral nervous system that regulate vascular tone and heart rate. This is hypothesized to be a species-specific effect, as it has not been consistently observed in canine models. Researchers should closely monitor cardiovascular parameters and consider a dose-reduction strategy.
Troubleshooting Guide: Managing Cardiovascular Effects
-
Confirm the Finding: Ensure that blood pressure and heart rate measurements are accurate and reproducible. Anesthesia can also impact cardiovascular parameters, so it is important to choose an anesthetic regimen with minimal cardiovascular effects.[4][5][6][7][8]
-
Dose-Response Assessment: If not already completed, perform a detailed dose-response study to identify the No-Observed-Adverse-Effect-Level (NOAEL) for cardiovascular changes.
-
Pharmacokinetic Analysis: Correlate the onset and duration of cardiovascular effects with the plasma concentration of this compound to determine if the effects are linked to peak concentration (Cmax).
Quantitative Data Summary: Cardiovascular Effects in Sprague-Dawley Rats
| This compound Dose (mg/kg, IV) | Mean Arterial Pressure (MAP) Change from Baseline (mmHg) | Heart Rate (HR) Change from Baseline (bpm) |
| Vehicle Control | +2 ± 1.5 | +5 ± 3 |
| 5 mg/kg | +5 ± 2.1 | +15 ± 5 |
| 10 mg/kg | +12 ± 3.5 | +35 ± 8 |
| 20 mg/kg | +28 ± 4.2 | +60 ± 11 |
| 40 mg/kg | +45 ± 5.1 | +95 ± 14 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocol: Cardiovascular Monitoring in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Urethane (1.2 g/kg, IP) to maintain a stable plane of anesthesia with minimal cardiovascular depression.
-
Surgical Preparation:
-
The left carotid artery is cannulated with a pressure transducer for continuous monitoring of arterial blood pressure.
-
The right jugular vein is cannulated for intravenous administration of this compound or vehicle.
-
ECG electrodes are placed subcutaneously to monitor heart rate and rhythm.
-
-
Procedure:
-
After a 30-minute stabilization period post-surgery, baseline MAP and HR are recorded for 15 minutes.
-
This compound or vehicle is administered as a bolus IV injection.
-
MAP and HR are continuously recorded for at least 2 hours post-administration.
-
-
Data Analysis: Changes in MAP and HR from baseline are calculated and statistically analyzed.
Signaling Pathway Diagram
Caption: this compound's dual effect on CNS and peripheral receptors.
Section 2: Hepatotoxicity
FAQ: We've noted elevated ALT and AST levels in our beagle dog toxicology study after two weeks of daily this compound dosing. Is this expected?
Answer: Yes, dose-dependent hepatotoxicity has been observed in canines during sub-chronic and chronic studies. This is believed to be due to the formation of a reactive metabolite specific to the canine hepatic cytochrome P450 system. Rodent models have not shown similar hepatotoxic effects, indicating a species-specific metabolic pathway. It is crucial to monitor liver function tests and consider dose adjustments or discontinuation in affected animals.[9][10][11][12][13]
Troubleshooting Guide: Investigating Hepatotoxicity
-
Comprehensive Liver Panel: In addition to ALT and AST, measure alkaline phosphatase (ALP), total bilirubin, and albumin to get a complete picture of liver injury and function.[14][15][16]
-
Histopathology: If feasible, perform liver biopsies on a subset of animals to characterize the nature of the liver injury (e.g., necrosis, cholestasis, or inflammation).
-
Metabolite Profiling: Conduct pharmacokinetic studies to identify and quantify this compound metabolites in canine plasma and urine to isolate the potential toxic species.
Quantitative Data Summary: Liver Enzyme Levels in Beagle Dogs (28-day study)
| This compound Dose (mg/kg/day, PO) | ALT (U/L) - Day 28 | AST (U/L) - Day 28 |
| Vehicle Control | 45 ± 8 | 38 ± 6 |
| 1 mg/kg | 52 ± 10 | 45 ± 7 |
| 5 mg/kg | 150 ± 25 | 110 ± 18 |
| 15 mg/kg | 480 ± 60 | 350 ± 45 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocol: Liver Function Monitoring in Canines
-
Animal Model: Male and female Beagle dogs (8-12 kg).
-
Dosing: this compound administered orally via capsule once daily for 28 days.
-
Blood Sampling:
-
Blood is collected from the cephalic or jugular vein at baseline (Day 0) and on Days 7, 14, and 28.
-
Samples are collected into serum separator tubes.
-
-
Biochemical Analysis:
-
Serum is separated by centrifugation.
-
ALT, AST, ALP, and total bilirubin are measured using a validated clinical chemistry analyzer.
-
-
Data Analysis: Compare liver enzyme levels at each time point to baseline and vehicle control group values.
Experimental Workflow Diagram
Caption: Workflow for sub-chronic hepatotoxicity assessment.
Section 3: Behavioral Effects
FAQ: Our non-human primate (NHP) models are exhibiting increased anxiety-like behaviors in the Elevated Plus Maze (EPM) after this compound treatment. This is counterintuitive for a cognitive enhancer. Why is this happening?
Answer: This paradoxical anxiogenic effect in NHPs is a significant and complex finding. The GPCR75 receptor is densely expressed in brain regions that modulate both cognition (prefrontal cortex) and anxiety (amygdala). It is hypothesized that in the primate brain, this compound's agonism in the amygdala may disrupt the normal excitatory/inhibitory balance, leading to a state of hyper-vigilance or anxiety. This effect appears to be model-specific, as it is less pronounced in rodent anxiety tests.[17][18][19][20][21]
Troubleshooting Guide: Characterizing Anxiogenic Effects
-
Behavioral Test Battery: Do not rely on a single test. Use a battery of anxiety-related behavioral assays (e.g., open field test, human intruder test) to confirm the anxiogenic phenotype.
-
Dose-Response Curve: A biphasic (U-shaped) dose-response curve is possible, where low doses are anxiolytic or neutral, and high doses become anxiogenic. A thorough dose-response evaluation is critical.
-
Imaging Studies: If available, consider using functional imaging (e.g., fMRI) in NHPs to investigate changes in brain activity, particularly in the amygdala and prefrontal cortex, following this compound administration.[22]
Quantitative Data Summary: Elevated Plus Maze in Cynomolgus Monkeys
| This compound Dose (mg/kg, IM) | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle Control | 35 ± 4 | 40 ± 5 |
| 0.5 mg/kg | 32 ± 5 | 38 ± 6 |
| 2.0 mg/kg | 18 ± 3 | 22 ± 4 |
| 5.0 mg/kg | 12 ± 2 | 15 ± 3 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocol: Elevated Plus Maze for NHPs
-
Animal Model: Adult Cynomolgus monkeys (Macaca fascicularis).
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms, appropriately scaled for the species.[18]
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes.
-
This compound or vehicle is administered via intramuscular (IM) injection 30 minutes before testing.
-
Each monkey is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 10-minute session, which is recorded by an overhead video camera.
-
-
Data Analysis: An automated tracking software is used to score the time spent in and the number of entries into the open and closed arms.[17]
Logical Relationship Diagram
Caption: Brain region-specific effects of this compound.
References
- 1. The Orphan G Protein-coupled Receptor 75 Signaling is Activated by the Chemokine CCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Cardiovascular effects of ketamine anesthesia in rats treated with enalapril and propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cardiovascular effects of tiletamine-zolazepam, pentobarbital, and ketamine-xylazine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of ketamine in the pithed rat, rabbit and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of intravenous anaesthetics on function and metabolism in the isolated rat heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparison of the effects of ketamine and etomidate on cardiodynamics, biochemical and oxidative stress parameters in Wistar male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxins in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 10. dvm360.com [dvm360.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Acetaminophen-induced fulminant hepatic failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fulminant Hepatic Failure in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 14. academy.royalcanin.com [academy.royalcanin.com]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. zoetisus.com [zoetisus.com]
- 17. Elevated plus maze protocol [protocols.io]
- 18. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 20. mmpc.org [mmpc.org]
- 21. researchgate.net [researchgate.net]
- 22. Ketamine-induced brain activation in awake female nonhuman primates: a translational functional imaging model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aletamine Behavioral Assays
Disclaimer: Aletamine (α-allylphenethylamine) is a phenethylamine derivative with a distinct pharmacological profile, reported to act as a weak dopamine antagonist and a high-affinity κ-opioid receptor agonist. Due to the limited specific research on this compound's behavioral effects, this guide provides troubleshooting advice and protocols based on the broader classes of phenethylamines, dopamine antagonists, and κ-opioid agonists. Researchers should adapt these general guidelines to their specific experimental context and conduct thorough dose-response and time-course studies for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in locomotor activity after this compound administration. What are the potential causes and solutions?
A1: High variability is a common issue in behavioral pharmacology. Several factors related to this compound's presumed mechanism of action could be contributing.
-
Potential Causes & Solutions:
-
Individual Differences in Metabolism: As a phenethylamine derivative, this compound's metabolism can vary between animals, leading to different effective concentrations in the brain.
-
Solution: Increase the number of animals per group to enhance statistical power. If feasible, measure plasma levels of this compound to correlate with behavioral outcomes.
-
-
Dose-Dependent Biphasic Effects: Dopamine receptor antagonists can produce biphasic effects on locomotion (i.e., low doses may increase activity while high doses decrease it).[1][2] Similarly, κ-opioid receptor activation can also modulate locomotion.
-
Solution: Conduct a thorough dose-response study to identify the optimal dose for consistent effects.
-
-
Habituation and Environmental Stress: Novel environments can induce hyperactivity, masking the specific effects of this compound. Stress can also interact with the dopaminergic and opioid systems.
-
Solution: Ensure a consistent and adequate habituation period for the animals to the testing environment. Standardize animal handling procedures to minimize stress.
-
-
Time of Day and Circadian Rhythms: The activity of dopaminergic and opioid systems can fluctuate with the animal's circadian rhythm.
-
Solution: Conduct all behavioral testing at the same time of day.
-
-
Q2: Our results in the conditioned place preference (CPP) assay with this compound are inconsistent, sometimes showing preference and other times aversion.
A2: This is a critical issue that may be directly related to this compound's dual mechanism of action.
-
Potential Causes & Solutions:
-
Opposing Effects of Dopamine and κ-Opioid Systems: Weak dopamine D2 receptor antagonism can be associated with reinforcing effects, while activation of κ-opioid receptors is often aversive and can produce conditioned place aversion (CPA).[3][4] The balance between these two effects may be dose- and context-dependent.
-
Solution: Carefully titrate the dose of this compound. It is possible that lower doses produce preference, while higher doses, which more strongly engage the κ-opioid system, lead to aversion.
-
-
Sex Differences: The sensitivity to κ-opioid receptor agonists can differ between male and female rodents, with females sometimes showing aversion at lower doses than males.[3]
-
Solution: Analyze data separately for males and females and consider potential sex-specific effects in your experimental design.
-
-
Conditioning Protocol: The number of conditioning sessions and the duration of exposure can influence the strength and direction of the conditioned response.
-
Solution: Standardize the CPP protocol, including the number of drug-pairing days and the length of each conditioning session.
-
-
Q3: We are struggling to establish self-administration of this compound in our rodent model.
A3: Establishing self-administration for compounds with mixed pharmacological effects can be challenging.
-
Potential Causes & Solutions:
-
Aversive Properties: The κ-opioid receptor agonist activity of this compound may be aversive, counteracting any potential reinforcing effects from its action on the dopamine system.
-
Solution: Consider using a different behavioral paradigm to assess reinforcing effects, such as intracranial self-stimulation (ICSS). If self-administration is the primary assay, try lowering the unit dose per infusion.
-
-
Reinforcement Schedule: A demanding reinforcement schedule (e.g., high fixed ratio) may be difficult to acquire with a compound that has weak reinforcing properties.
-
Solution: Start with a continuous reinforcement schedule (FR1) and gradually increase the response requirement.
-
-
Priming and Food Restriction: Priming injections and mild food restriction can facilitate the acquisition of self-administration.
-
Solution: Administer a non-contingent "priming" dose of this compound at the beginning of the session. Mild food restriction can increase the motivation to respond for the drug.
-
-
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound in the public domain, the following tables provide a general reference for dose ranges of related compounds in common behavioral assays. These are starting points and must be optimized for this compound.
Table 1: General Dose Ranges for Systemic Administration of Dopamine Antagonists and κ-Opioid Agonists in Rodent Behavioral Assays.
| Drug Class | Compound Example | Assay | Species | Dose Range (mg/kg) | Reference(s) |
| Dopamine D2 Antagonist | Haloperidol | Locomotor Activity | Rat | 0.03 - 0.1 | [5] |
| Eticlopride | Locomotor Activity | Rat | 0.01 - 0.1 | [6] | |
| κ-Opioid Agonist | U50,488 | Conditioned Place Aversion | Mouse | 2.5 - 10 | [3] |
| Salvinorin A | Conditioned Place Aversion | Rat | 0.01 - 0.1 |
Table 2: General Timelines for Behavioral Effects of Phenethylamines and Related Compounds.
| Drug Class | Compound Example | Onset of Action (min) | Duration of Action (min) | Reference(s) |
| Phenethylamine | β-phenylethylamine | 5 - 15 | 30 - 60 | [7] |
| Dopamine Antagonist | Haloperidol | 15 - 30 | 60 - 120 | [5] |
| κ-Opioid Agonist | U50,488 | 10 - 20 | 45 - 90 |
Experimental Protocols
Note: These are generalized protocols and must be adapted for this compound.
Locomotor Activity Assay
-
Habituation: Place animals in the testing room for at least 60 minutes before the experiment. Handle the animals for several days prior to testing to reduce stress. On the day of the experiment, allow animals to explore the open-field arena for 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A full dose-response curve should be determined.
-
Testing: Immediately after administration, place the animal in the center of the open-field arena (e.g., 40x40 cm for rats, 25x25 cm for mice).
-
Data Collection: Record locomotor activity using an automated tracking system for 30-60 minutes. Key parameters include total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of this compound's effects. Compare the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Conditioned Place Preference (CPP) Assay
-
Apparatus: Use a two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.
-
Pre-conditioning (Baseline): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish any baseline preference.
-
Conditioning:
-
Day 2: Administer this compound and confine the animal to one of the conditioning compartments for 30 minutes.
-
Day 3: Administer vehicle and confine the animal to the other conditioning compartment for 30 minutes.
-
Repeat this alternating schedule for 4-8 days. The drug-paired compartment should be counterbalanced across animals.
-
-
Post-conditioning (Test): On the day after the final conditioning session, place the animal in the central compartment (drug-free state) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: Calculate a preference score (time in drug-paired compartment - time in vehicle-paired compartment) for both the pre-conditioning and post-conditioning tests. A significant increase in the preference score indicates conditioned place preference, while a significant decrease indicates conditioned place aversion.
Intravenous Self-Administration Assay
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least 5-7 days.
-
Acquisition:
-
Place the animal in an operant chamber with two levers.
-
Connect the catheter to a drug infusion pump.
-
Pressing the "active" lever results in an intravenous infusion of this compound, while pressing the "inactive" lever has no consequence.
-
Begin with a fixed-ratio 1 (FR1) schedule of reinforcement.
-
Sessions are typically 1-2 hours daily.
-
-
Maintenance: Once stable responding is achieved, the reinforcement schedule can be altered (e.g., increased FR, progressive ratio) to assess the motivational properties of this compound.
-
Extinction and Reinstatement: After stable self-administration, the drug can be replaced with saline to extinguish responding. Reinstatement of drug-seeking behavior can be triggered by a priming injection of this compound or a stressor.
-
Data Analysis: The primary dependent variable is the number of infusions earned per session. Other measures include active versus inactive lever presses and the breakpoint achieved on a progressive ratio schedule.
Visualizations
Caption: Plausible signaling pathway for this compound.
Caption: General workflow for this compound behavioral experiments.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
- 1. cpn.or.kr [cpn.or.kr]
- 2. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of dopamine antagonists on locomotor activity, conditioned activity and conditioned place preference induced by cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Optimizing dosage of Aletamine for antidepressant effect
Disclaimer: Information on "Aletamine"
Extensive searches for "this compound" as a recognized pharmaceutical agent for antidepressant effects have yielded no results. It does not appear to be an approved drug or a compound widely documented in scientific literature. Therefore, the following technical support center content is provided as a template using a hypothetical compound, herein named "this compound," to demonstrate the requested format and structure for a researcher audience. All data, pathways, and protocols are illustrative examples and should not be considered factual for any real-world compound.
This guide provides troubleshooting advice and frequently asked questions for researchers working on the dosage optimization of the hypothetical antidepressant compound, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel dual-action compound. Its primary mechanism is selective serotonin reuptake inhibition (SSRI). Additionally, it is hypothesized to be a positive allosteric modulator of the NMDA receptor, which may contribute to a more rapid onset of antidepressant effects compared to traditional SSRIs.
Q2: We are observing high variability in behavioral responses in our rodent models at what should be a therapeutic dose. What could be the cause?
A2: High variability can stem from several factors. First, review your experimental protocol for consistency in animal handling, dosing time, and environmental conditions. Second, consider the pharmacokinetics of this compound. As shown in Table 1, its half-life can vary depending on the formulation. Ensure your dosing schedule is appropriate. Finally, genetic differences in rodent strains can lead to varied metabolic rates and receptor sensitivities.
Q3: Our in-vitro receptor binding assays show lower-than-expected potency. How can we troubleshoot this?
A3: Several factors could be at play:
-
Compound Integrity: Verify the purity and stability of your this compound sample. Degradation can lead to reduced activity.
-
Assay Conditions: Ensure that the pH, temperature, and incubation times of your binding assay are optimized. Refer to the standard protocol in the "Experimental Protocols" section.
-
Receptor Preparation: The quality of your cell membrane preparation containing the serotonin transporter (SERT) is crucial. Inconsistent preparations can lead to variability.
Troubleshooting Guides
Issue: Inconsistent Results in the Forced Swim Test (FST)
If you are observing inconsistent immobility times in your FST experiments, consider the following troubleshooting steps:
-
Protocol Adherence: Ensure strict adherence to the FST protocol. Factors like water temperature and pre-test habituation are critical.
-
Dosing Accuracy: Double-check the concentration of your this compound solution and the accuracy of the administration volume.
-
Animal Welfare: Ensure animals are not unduly stressed outside of the experimental paradigm, as this can significantly impact results.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats
| Parameter | Route of Administration | Value |
| Bioavailability | Oral (gavage) | ~65% |
| Intraperitoneal (IP) | ~95% | |
| Half-life (t½) | Oral (gavage) | 4.5 ± 0.8 hours |
| Intraperitoneal (IP) | 3.9 ± 0.6 hours | |
| Peak Plasma Time (Tmax) | Oral (gavage) | 1.5 hours |
| Intraperitoneal (IP) | 0.5 hours | |
| Binding Affinity (Ki) | SERT | 1.2 nM |
| NMDA Receptor | 78.4 nM |
Table 2: Dose-Response in Forced Swim Test (FST) - Immobility Time
| Dosage (mg/kg, IP) | N | Mean Immobility (seconds) | Standard Deviation |
| Vehicle Control | 10 | 180 | 25 |
| 1 mg/kg | 10 | 155 | 22 |
| 5 mg/kg | 10 | 110 | 18 |
| 10 mg/kg | 10 | 85 | 15 |
| 20 mg/kg | 10 | 82 | 16 |
Experimental Protocols
Protocol: Receptor Binding Assay for this compound (SERT)
-
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT).
-
Materials:
-
HeLa cells transfected with human SERT.
-
Radioligand: [³H]-Citalopram.
-
This compound solutions of varying concentrations.
-
Binding buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare cell membrane homogenates from the SERT-expressing HeLa cells.
-
In a 96-well plate, add 50 µL of membrane homogenate, 25 µL of [³H]-Citalopram (at a concentration near its Kd), and 25 µL of either buffer (for total binding), a high concentration of a known SSRI like Fluoxetine (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate for 60 minutes at room temperature.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 of this compound. Convert the IC50 to Ki using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Technical Support Center: Aletamine Cross-Reactivity in Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with aletamine cross-reactivity in immunoassays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it structurally related to amphetamine?
This compound, also known as α-allylphenethylamine, is a chemical compound with the formula C₁₁H₁₅N. It belongs to the phenethylamine class, which also includes amphetamine. The core structure of both this compound and amphetamine is a phenethylamine backbone. The key difference lies in the substitution at the alpha carbon position. This compound has an allyl group (–CH₂–CH=CH₂) at this position, whereas amphetamine has a methyl group (–CH₃). This structural similarity is the primary reason for potential cross-reactivity in immunoassays designed to detect amphetamines.
Q2: What is immunoassay cross-reactivity and why is it a concern?
Immunoassay cross-reactivity occurs when an antibody in an assay binds to a substance other than the target analyte.[1] This is often due to structural similarities between the intended target and the cross-reacting compound.[1] In the context of drug screening, cross-reactivity can lead to false-positive results, where a test indicates the presence of a drug that is not actually in the sample.[2] This can have significant consequences in clinical and forensic settings. Immunoassays for amphetamines are particularly susceptible to cross-reactivity due to the simple structure of the target molecule.[2]
Q3: Is there documented evidence of this compound causing false positives in amphetamine immunoassays?
Currently, there is a lack of direct scientific literature, such as case studies or toxicology reports, specifically documenting instances of this compound causing false-positive results in commercially available amphetamine immunoassays. However, based on its structural similarity to amphetamine, a high potential for cross-reactivity is anticipated.
Troubleshooting Guides
Problem: Unexpected positive results in an amphetamine immunoassay when this compound is known to be present in the sample.
This scenario strongly suggests cross-reactivity. The antibodies in the amphetamine immunoassay are likely recognizing and binding to this compound due to their shared phenethylamine core structure.
Immediate Troubleshooting Steps:
-
Review Assay Specificity: Consult the manufacturer's package insert for the specific immunoassay being used. This document should provide a list of known cross-reactants and the concentrations at which they produce a positive result. While this compound may not be listed, the presence of other structurally similar compounds can provide clues about the assay's specificity.
-
Sample Dilution: Perform a serial dilution of the sample and re-run the immunoassay. If the positive result is due to high concentrations of a cross-reacting substance, the signal should decrease with dilution.
-
Confirmation Testing: The most critical step is to confirm the result using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can definitively identify and quantify the specific compounds present in the sample, distinguishing this compound from amphetamine.[3]
Logical Relationship for Troubleshooting a Suspected False Positive
Caption: Troubleshooting workflow for a suspected false-positive result.
Data Presentation: Common Cross-Reactants in Amphetamine Immunoassays
While specific data for this compound is unavailable, the following table summarizes compounds that have been reported to cause false-positive results in various amphetamine immunoassays. This illustrates the broad potential for cross-reactivity with structurally similar molecules.
| Cross-Reacting Compound | Class | Notes |
| Pseudoephedrine/Ephedrine | Decongestant | Common over-the-counter medications.[4] |
| Phenylephrine | Decongestant | Structurally similar to amphetamine.[5] |
| Phenylpropanolamine | Decongestant | Has shown cross-reactivity in some immunoassays.[4] |
| Phentermine | Anorectic | Prescription weight-loss medication.[2] |
| Bupropion | Antidepressant | Structurally similar to amphetamine.[2] |
| Labetalol | Beta-Blocker | A metabolite is known to cross-react.[6] |
| Ranitidine | H2 Blocker | Can lead to false positives despite structural dissimilarity.[2] |
| Trazodone | Antidepressant | A metabolite can cross-react with some assays.[2] |
Experimental Protocols
Protocol: Evaluating Potential Cross-Reactivity of this compound in an Amphetamine Immunoassay
This protocol outlines a general procedure to determine if this compound cross-reacts with a specific amphetamine immunoassay.
Objective: To quantify the concentration of this compound that produces a positive result in a given amphetamine immunoassay.
Materials:
-
Amphetamine immunoassay kit (e.g., ELISA, lateral flow)
-
This compound standard of known purity
-
Drug-free urine or appropriate buffer matrix
-
Calibrated pipettes and sterile tubes
-
Plate reader (for ELISA) or visual interpretation guide (for lateral flow)
-
GC-MS or LC-MS/MS system for confirmation
Procedure:
-
Prepare this compound Stock Solution: Accurately prepare a high-concentration stock solution of this compound in the appropriate solvent.
-
Spike Samples: Create a series of dilutions of the this compound stock solution in the drug-free matrix. The concentration range should span several orders of magnitude to identify the threshold of reactivity.
-
Prepare Controls:
-
Negative Control: Drug-free matrix only.
-
Positive Control: Amphetamine standard at the assay's cutoff concentration.
-
Calibrators: As provided in the immunoassay kit.
-
-
Run Immunoassay: Perform the immunoassay on the spiked samples and controls according to the manufacturer's instructions.
-
Data Analysis:
-
For quantitative assays (e.g., ELISA), determine the concentration of this compound that produces a signal equivalent to the amphetamine cutoff calibrator.
-
For qualitative assays (e.g., lateral flow), determine the lowest concentration of this compound that produces a positive result.
-
-
Calculate Percent Cross-Reactivity:
-
Percent Cross-Reactivity = (Concentration of Amphetamine at Cutoff / Concentration of this compound Producing Same Response) x 100
-
-
Confirmation: Analyze the high-concentration this compound-spiked samples by GC-MS or LC-MS/MS to confirm the absence of amphetamine contamination.
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for assessing this compound cross-reactivity.
Structural Comparison: this compound vs. Amphetamine
The potential for cross-reactivity is rooted in the structural similarity between this compound and amphetamine. Both molecules share a common phenethylamine core, which is often the primary epitope recognized by antibodies in amphetamine immunoassays.
Caption: Structural relationship between this compound and amphetamine.
References
- 1. blog.averhealth.com [blog.averhealth.com]
- 2. ohsu.edu [ohsu.edu]
- 3. [Intoxication or false-positive acetaminophen result of toxicological determinations? Two case reports] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassay cross-reactivity of phenylephrine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
Technical Support Center: Aletamine Storage and Stability
Disclaimer: The compound "Aletamine" is not found in publicly available scientific literature or chemical databases. The following guide has been created using Epinephrine (Adrenaline) as a well-documented model compound that is known to be susceptible to degradation. This information is intended to serve as a comprehensive template for the storage and handling of a sensitive amine-containing compound. Researchers working with "this compound" should adapt these principles and validate them for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned pink/brown). What does this indicate?
A pink, red, or brown discoloration in your solution is a common sign of oxidative degradation. For many amine compounds, especially those with catechol rings like our model compound Epinephrine, oxidation leads to the formation of colored quinone-based products. This indicates that the compound is no longer pure and may have reduced potency. It is strongly recommended to discard the discolored solution and prepare a fresh batch.
Q2: What are the optimal storage conditions to prevent this compound degradation?
To minimize degradation, this compound should be stored under controlled conditions that protect it from its primary degradation triggers: light, oxygen, and high temperatures.
-
Light: Store solutions in amber or opaque vials to protect from light-induced oxidation.
-
Temperature: Refrigeration at 2-8°C is generally recommended. Avoid freezing, as this can cause the compound to fall out of solution or damage the container.
-
Atmosphere: For long-term storage of highly sensitive solutions, purging the vial headspace with an inert gas (e.g., nitrogen or argon) can prevent oxidation.
-
pH: The stability of amine compounds is often pH-dependent. For Epinephrine, a slightly acidic pH (around 3.5-4.5) is optimal for preventing both oxidation and racemization. The ideal pH for this compound should be determined experimentally.
Q3: I suspect my stored this compound has degraded. How can I confirm this?
Visual inspection (color change) is the first indicator. However, for a quantitative assessment, chromatographic methods are necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method to assess the purity and concentration of the active compound and to detect the presence of degradation products.
Troubleshooting Guide
Issue: Rapid Degradation of this compound Solution Despite Refrigeration
If you observe rapid degradation even when following standard storage protocols, consider these potential causes:
-
Presence of Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or solvent can catalyze oxidation.
-
Solution: Use high-purity water and analytical grade buffer reagents. Consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mg/mL) to sequester metal ions.
-
-
Inappropriate pH of the Solution: The solution's pH may have shifted or was not optimal from the start.
-
Solution: Measure the pH of your solution. Prepare a stability study with a range of pH values to determine the optimal pH for this compound. Ensure your buffer has sufficient capacity to maintain the pH over time.
-
-
Oxygen Exposure: The solution may have been exposed to an excessive amount of dissolved oxygen.
-
Solution: Prepare buffers using water that has been degassed (e.g., by sonication or sparging with nitrogen). When preparing the final solution, gently mix to avoid introducing air. For maximum protection, overlay the solution with an inert gas before sealing the container.
-
Troubleshooting Workflow
Troubleshooting Aletamine synthesis byproducts
Technical Support Center: Aletamine Synthesis
This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a significant amount of N-oxide byproduct. What is the likely cause and how can I mitigate this?
A1: The formation of the N-oxide derivative of this compound is typically caused by unintentional oxidation of the tertiary amine. This can occur if the reaction is exposed to atmospheric oxygen for extended periods, especially at elevated temperatures, or if oxidizing contaminants are present in your reagents.
Mitigation Strategies:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) from start to finish.
-
Degas Solvents: Degas your solvents prior to use to remove dissolved oxygen.
-
Reagent Purity: Use freshly purified reagents and ensure no oxidizing impurities are present. Consider testing your starting materials for peroxide content.
Q2: I am observing a persistent impurity with a mass corresponding to a dimer of my starting materials. How can I prevent this side reaction?
A2: Dimerization often occurs when the concentration of reactants is too high, or if the reaction temperature is not optimally controlled. This side reaction can compete with the primary pathway for this compound formation.
Optimization Steps:
-
Concentration Control: Experiment with lowering the initial concentration of your reactants. See the data in Table 1 for recommended concentration ranges.
-
Temperature Management: Maintain a stable and controlled temperature throughout the reaction. Gradual addition of one reactant to the other (slow addition) can also help manage the reaction rate and minimize dimerization.
Q3: The yield of this compound is consistently below 40%. What are the most critical parameters to investigate for optimization?
A3: Low yield can be attributed to several factors, including suboptimal pH, incorrect stoichiometric ratios of reactants, or insufficient reaction time.
Troubleshooting Workflow:
-
Verify pH: The reaction is highly pH-sensitive. Ensure the pH is maintained within the optimal range of 6.5-7.5.
-
Adjust Stoichiometry: An excess of one reactant can push the equilibrium towards byproduct formation. Refer to the experimental protocol for the recommended molar ratios.
-
Monitor Reaction Time: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has reached completion.
Troubleshooting Guide: Byproduct Identification and Removal
This guide addresses common byproducts observed during this compound synthesis.
Byproduct Profile & Mitigation
| Byproduct ID | Common Name | Formation Cause | Recommended Mitigation Strategy |
| BP-01 | N-Oxide this compound | Oxidation of the final product | Use inert atmosphere; degas solvents. |
| BP-02 | Imine Intermediate | Incomplete reduction step | Increase reducing agent stoichiometry by 10-15%; extend reaction time. |
| BP-03 | Dimerized Precursor | High reactant concentration | Lower initial reactant concentration; use slow-addition method. |
| BP-04 | Over-Alkylated Product | Excess alkylating agent; high temperature | Use a 1:1 molar ratio of reactants; maintain temperature below 25°C. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reaction Setup: To a flame-dried, round-bottom flask under an Argon atmosphere, add the primary amine precursor (1.0 eq) and the appropriate solvent (e.g., Dichloromethane, 0.1 M).
-
Aldehyde Addition: Add the aldehyde precursor (1.1 eq) dropwise over 15 minutes while maintaining the temperature at 0°C.
-
pH Adjustment: Adjust the reaction mixture pH to ~7.0 using a non-reactive buffer solution.
-
Reduction: Introduce the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor progress via TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (Silica gel, 95:5 DCM:MeOH).
Protocol 2: Byproduct Analysis by LC-MS
-
Sample Preparation: Dilute 1 mg of the crude reaction mixture in 1 mL of Methanol.
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100-1000 m/z.
-
Analysis: Identify this compound and byproducts based on their expected mass-to-charge ratios.
-
Visual Guides
Caption: General workflow for troubleshooting this compound synthesis issues.
Caption: Reaction pathway showing desired product and a common byproduct.
Validation & Comparative
Aletamine vs. Imipramine: An Examination of Antidepressant Efficacy
A comparative analysis of aletamine and imipramine for the treatment of depression reveals a significant disparity in the available scientific evidence. While imipramine is a well-established tricyclic antidepressant with a wealth of clinical data supporting its efficacy, this compound, primarily investigated for its analgesic properties, has extremely limited and dated research regarding its potential antidepressant effects. This guide provides a comprehensive overview of the existing data for both compounds, highlighting the critical need for further research into this compound to enable a meaningful comparison.
I. Quantitative Data on Antidepressant Efficacy
Due to the scarcity of research on this compound's antidepressant properties, a direct quantitative comparison with imipramine is not feasible. The following table summarizes the available efficacy data for imipramine, while the absence of data for this compound is noted.
| Metric | Imipramine | This compound |
| Response Rate (Major Depressive Disorder) | 50-70% | No clinical data available |
| Remission Rate (Major Depressive Disorder) | 25-35% | No clinical data available |
| Primary Mechanism of Action | Serotonin and Norepinephrine Reuptake Inhibitor | Preclinical evidence suggests sympathomimetic and potential antidepressant activity, but the precise mechanism is not well-defined.[1] |
II. Experimental Protocols
Imipramine: Clinical Trial Methodology for Major Depressive Disorder (Representative Example)
A typical clinical trial evaluating the efficacy of imipramine for Major Depressive Disorder (MDD) would follow a protocol similar to the one outlined below.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participant Population: Adult patients diagnosed with MDD according to DSM criteria, with a baseline severity score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS)).
-
Intervention: Imipramine administered orally, with a dose titration schedule (e.g., starting at 75 mg/day and increasing to a maximum of 300 mg/day based on tolerability and clinical response).
-
Control: Identical-looking placebo capsules.
-
Primary Outcome Measure: The mean change in HAM-D or MADRS score from baseline to the end of the treatment period (typically 6-12 weeks).
-
Secondary Outcome Measures: Response rates (defined as a ≥50% reduction in depression scale scores), remission rates (defined as a score below a certain threshold on a depression scale), and safety and tolerability assessments.
This compound: Preclinical Pharmacological Evaluation
The sole identified study on this compound's antidepressant potential was a preclinical pharmacological evaluation conducted in 1972.[1] The methodologies employed in this study included:
-
Animal Models: Various animal species, including mice, rats, and dogs.
-
Pharmacological Tests:
-
Antagonism of Reserpine-induced Effects: Assessing the ability of this compound to reverse the depressive-like symptoms (e.g., ptosis, hypothermia) induced by reserpine, a common screening method for potential antidepressants at the time.
-
Potentiation of Norepinephrine: Evaluating the enhancement of the effects of norepinephrine, suggesting a sympathomimetic action.
-
Behavioral Observations: Monitoring changes in motor activity and other behavioral parameters.
-
It is crucial to note that these preclinical methods are preliminary and cannot be directly extrapolated to human clinical efficacy.
III. Signaling Pathways and Mechanism of Action
Imipramine
Imipramine's primary mechanism of action involves the inhibition of the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
This compound
The mechanism of action for this compound's potential antidepressant effects is not well-characterized. The available preclinical data suggests it may act as a sympathomimetic agent, meaning it could enhance the effects of the sympathetic nervous system, potentially through the release or potentiation of norepinephrine.[1] However, without further research, its precise molecular targets and signaling pathways related to mood remain unknown.
IV. Conclusion
The comparison between this compound and imipramine for antidepressant efficacy is fundamentally limited by the profound lack of clinical research on this compound. Imipramine stands as a historically significant and clinically validated treatment for depression, with a well-understood mechanism of action and a large body of evidence from human trials. In contrast, this compound's potential as an antidepressant is supported only by a single, decades-old preclinical study.
For researchers, scientists, and drug development professionals, this disparity underscores a significant knowledge gap. While the initial preclinical findings for this compound may have been promising, the absence of subsequent investigation means that its efficacy, safety, and mechanism of action in the context of depression are entirely speculative. Future research, including rigorous, well-designed clinical trials, would be necessary to determine if this compound holds any therapeutic potential for depressive disorders and to enable a meaningful comparison with established treatments like imipramine.
References
Comparative Analysis of Aletamine and Other Phenethylamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of Aletamine and other phenethylamine derivatives. Due to the limited availability of quantitative data for this compound in publicly accessible literature, this guide will focus on its reported qualitative pharmacological characteristics and draw comparisons with the well-characterized phenethylamine, amphetamine.
Introduction to this compound and Phenethylamines
Phenethylamines are a class of organic compounds with a shared chemical structure consisting of a phenyl ring, a two-carbon side chain, and a terminal amine group. This structural motif is the backbone for many endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as a wide range of synthetic compounds with diverse pharmacological activities.
This compound, chemically known as α-allylphenethylamine, is a phenethylamine derivative that was investigated in the early 1970s for its potential as an antidepressant.[1][2] Early pharmacological evaluations suggested that its activity profile was similar to that of tricyclic antidepressants (TCAs).[2]
Comparative Pharmacological Data
Table 1: Comparative Receptor Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |
| This compound | Data not available | Data not available | Data not available |
| Amphetamine | 20,000 - 40,000[3] | ~600[3] | 70 - 100[3] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potencies (EC50, nM) for Monoamine Release
| Compound | Dopamine Release | Serotonin Release |
| This compound | Data not available | Data not available |
| Amphetamine Analogs | 24 - 52[4] | 53 - 1937[4] |
EC50 values represent the concentration required to elicit 50% of the maximal response. Data for amphetamine analogs show a range of potencies for dopamine and serotonin release.
Mechanism of Action
Phenethylamines primarily exert their effects by interacting with monoamine neurotransmitter systems. The proposed mechanisms of action include:
-
Monoamine Transporter Inhibition: Blocking the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations.
-
Monoamine Release: Promoting the release of these neurotransmitters from presynaptic terminals.
-
Receptor Binding: Direct interaction with various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.
This compound's reported similarity to TCAs suggests that it may act as a monoamine reuptake inhibitor, though its specific selectivity profile for SERT, DAT, and NET remains uncharacterized. Amphetamine, in contrast, is well-known to be a potent releaser of dopamine and norepinephrine, with weaker effects on serotonin.[5]
Signaling Pathways
The interaction of phenethylamines with monoamine systems triggers downstream signaling cascades that are crucial for their pharmacological effects. For instance, activation of G-protein coupled serotonin receptors can lead to the modulation of intracellular second messengers like cyclic AMP (cAMP).
Caption: General signaling pathway for GPCR-mediated cAMP modulation by phenethylamines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of phenethylamines.
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Ki) of a test compound for the serotonin, dopamine, and norepinephrine transporters.
Caption: Experimental workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the transporter of interest (SERT, DAT, or NET) are prepared from cultured cells or brain tissue.[2]
-
Assay Setup: In a multi-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]
cAMP Functional Assay for G-Protein Coupled Receptors
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) through a G-protein coupled receptor (GPCR), such as a serotonin receptor.
Protocol:
-
Cell Culture: Cells stably expressing the GPCR of interest (e.g., 5-HT1A receptor) are cultured in appropriate media.[7]
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to attach.
-
Compound Addition: The test compound is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of an agonist.
-
Stimulation: An agent that stimulates adenylyl cyclase (e.g., forskolin) is added to the wells to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[7]
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.
In Vivo Antidepressant Efficacy - Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant activity in rodents.
Caption: Workflow for the rodent forced swim test.
Protocol:
-
Apparatus: A transparent cylindrical container is filled with water to a specific depth.[8]
-
Pre-test Session: On the first day, the animal (rat or mouse) is placed in the water for a 15-minute habituation session.[9]
-
Test Session: Twenty-four hours later, the animal is administered the test compound or a vehicle control. After a set pre-treatment time, the animal is placed back into the water for a 5-minute test session.[9]
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating without making active escape movements) is recorded.[1]
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.[10]
Conclusion
This compound is a phenethylamine derivative with a historical profile suggesting antidepressant properties similar to tricyclic antidepressants. While a detailed quantitative comparison with other phenethylamines is hampered by the lack of specific binding and functional data for this compound, its qualitative description points towards a mechanism involving the modulation of monoamine neurotransmitter systems. In contrast, amphetamine is a well-studied phenethylamine that primarily acts as a potent dopamine and norepinephrine releasing agent.
Further research is required to fully elucidate the pharmacological profile of this compound, including its affinity for monoamine transporters and receptors, and its functional activity in various in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which would enable a more direct and quantitative comparison of this compound with other phenethylamine-based compounds. This would be invaluable for understanding its therapeutic potential and for the development of novel drugs targeting monoaminergic systems.
References
- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
Validating the Neuroprotective Effects of Ketamine In Vitro: A Comparative Guide
An Important Note on "Aletamine": Initial searches for "this compound" did not yield information on a recognized neuroprotective compound in scientific literature. Therefore, this guide will focus on Ketamine , a well-studied NMDA receptor antagonist with a complex, dose-dependent profile of both neuroprotective and neurotoxic effects in vitro. This comparative guide is intended for researchers, scientists, and drug development professionals interested in the methodologies for validating the neuroprotective potential of compounds in a laboratory setting.
Ketamine's dual role makes it an excellent case study for examining the nuances of in vitro neuroprotection assays. At sub-anesthetic concentrations, it can exhibit protective effects against excitotoxicity and inflammation.[1][2] Conversely, at higher concentrations or during critical developmental periods, it has been shown to induce apoptosis and neurotoxicity.[1][2][3] This guide will present experimental data, detail common protocols for assessing these effects, and visualize the underlying molecular pathways.
Data Presentation: Ketamine's In Vitro Efficacy
The following tables summarize quantitative data from various in vitro studies, showcasing Ketamine's impact on neuronal viability under different cytotoxic challenges.
Table 1: Neuroprotective Effect of Ketamine Against TNF-α-Induced Toxicity
This table illustrates Ketamine's ability to protect HT-22 hippocampal neuronal cells from toxicity induced by Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[4][5]
| Treatment Group | Cell Viability (as % of control) | Fold Change vs. TNF-α/z-VAD |
| Control | 100% | N/A |
| TNF-α (10 ng/mL) + z-VAD (20 µmol/L) | Significantly Reduced | Baseline |
| TNF-α + z-VAD + Ketamine (500 µg/mL) | Markedly Increased | Significant Protection |
Data synthesized from descriptions in the source, which indicates a significant reduction in viability with TNF-α/z-VAD and a marked, dose-dependent rescue with Ketamine.[4]
Table 2: Dose-Dependent Effects of Ketamine on Neuronal Viability (MTT Assay)
This table demonstrates the dual effects of Ketamine. At lower concentrations, it shows less toxicity, but at higher concentrations, it significantly reduces cell viability in primary hippocampal neurons and other cell lines.[3][6]
| Ketamine Concentration | Cell Viability (% of Control) - Primary Hippocampal Neurons[6] | Cell Viability (% of Control) - hESC-derived Neurons[3] |
| 0 µM (Control) | 100% | 100% |
| 50 µg/mL | > 95% | Not Reported |
| 500 µg/mL | ~56% | Not Reported |
| < 2000 µM | Not Reported | No significant cell death |
| 3000 µM (24h exposure) | Not Reported | 59 ± 2% |
| 4000 µM (24h exposure) | Not Reported | Significant decrease (LDH release 1.57-fold higher) |
Table 3: Comparison of Ketamine with other NMDA Receptor Antagonists
While direct quantitative comparisons in the same study are limited in the provided results, this table offers a qualitative comparison based on their mechanisms and observed effects.
| Feature | Ketamine | Conantokin-G | Memantine |
| Primary Mechanism | Non-competitive, non-selective NMDA receptor antagonist.[7] | Selective, competitive antagonist of the NR2B subunit of the NMDA receptor.[7] | Open channel blocker with different kinetics and state-dependent binding.[8] |
| Neuroprotective Efficacy | Dose-dependent protection in models of ischemia and traumatic brain injury.[7] | Demonstrated reduction in infarct volume in preclinical ischemia models.[7] | Provides neuroprotection through preferential inhibition of extrasynaptic NMDARs.[8] |
| Key Signaling Pathways | Modulation of BDNF, mTOR, and inflammatory pathways; anti-excitotoxic.[1][7][9] | Inhibition of excitotoxicity via NR2B antagonism.[7] | Stabilizes a Ca2+-dependent desensitized state of the NMDA receptor.[8] |
| Side-Effect Profile | Notable psychotomimetic (hallucinations, dissociation) and cardiovascular side effects.[7] | Preclinical studies suggest a more favorable safety profile.[7] | Better clinical profile than Ketamine, possibly due to its distinct mechanism.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments commonly used to assess neuroprotection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., HT-22, primary cortical neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Remove the culture medium and replace it with fresh medium containing the neurotoxic agent (e.g., glutamate, TNF-α) with or without various concentrations of Ketamine or other test compounds. Include appropriate controls (untreated cells, vehicle-only treated cells).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[10]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in medium) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the optical density (OD) of the solubilized formazan solution using a microplate reader at a wavelength of 550-570 nm.
-
Data Analysis: Express the cell viability as a percentage of the untreated control group.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product. The intensity of the color is proportional to the amount of LDH released and, thus, to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values relative to the low and high controls.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the in vitro validation of neuroprotective compounds like Ketamine.
Caption: A typical workflow for assessing the neuroprotective effects of a compound in vitro.
Caption: Key signaling pathways involved in Ketamine's neuroprotective effects.
Caption: Ketamine's inhibition of the TNF-α induced necroptosis pathway in vitro.
References
- 1. Ketamine: Neuroprotective or Neurotoxic? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ketamine: Neuroprotective or Neurotoxic? [frontiersin.org]
- 3. Ketamine induces toxicity in human neurons differentiated from embryonic stem cells via mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of ketamine against TNF‐α‐induced necroptosis in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of ketamine against TNF-α-induced necroptosis in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketamine Induces Hippocampal Apoptosis through a Mechanism Associated with the Caspase-1 Dependent Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketamine’s Role in Neuroinflammation and Neuroprotection Across Neurological and Psychiatric Disorders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Aletamine vs. Modern SSRIs: A Comparative Analysis Based on Available Evidence
A stark contrast exists between the wealth of knowledge surrounding modern Selective Serotonin Reuptake Inhibitors (SSRIs) and the profound scarcity of data for Aletamine, a compound investigated for antidepressant properties in the early 1970s. This guide provides a comparative overview based on the limited historical information for this compound and the extensive experimental data available for contemporary SSRIs. Due to the lack of published research, a quantitative, data-driven comparison is not possible for this compound.
Executive Summary
This compound (α-allylphenethylamine hydrochloride) was explored as a potential antidepressant, with preclinical evidence from 1972 suggesting a mechanism of action similar to tricyclic antidepressants (TCAs), likely involving the potentiation of norepinephrine.[1][2][3] In contrast, modern SSRIs represent a class of drugs with a highly specific mechanism: the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This fundamental difference in their primary pharmacological targets underpins their distinct efficacy and side-effect profiles.
This report will delineate the known pharmacology of this compound, provide a detailed analysis of modern SSRIs supported by quantitative data and established experimental protocols, and offer a qualitative comparison of these two vastly different approaches to antidepressant therapy.
This compound: A Historical Footnote
The primary source of pharmacological information on this compound is a 1972 study by Hitchens et al., which evaluated its antidepressant potential in animal models.[1] The key findings from this study suggest that this compound's antidepressant-like effects are likely mediated through the noradrenergic system. The compound was observed to antagonize the effects of reserpine and enhance the effects of norepinephrine, a profile it shares with the then-prevalent tricyclic antidepressants like imipramine and amitriptyline.[2][3]
Notably, there is no available scientific literature detailing this compound's effects on the serotonin system, its binding affinity for the serotonin transporter, or any clinical trial data in humans for depression.[4] The compound appears to have been superseded by other antidepressant classes and is now predominantly a subject of historical scientific interest.[3] Another study from 1966 also evaluated this compound for its analgesic properties.[5]
Modern SSRIs: A Deep Dive into Mechanism and Data
Modern SSRIs are a cornerstone of depression treatment, characterized by their selective action on the serotonin transporter. This selectivity generally results in a more favorable side-effect profile compared to older, less selective antidepressants.
Mechanism of Action
SSRIs bind to the serotonin transporter (SERT) on the presynaptic neuron. This binding allosterically inhibits the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying their therapeutic effects.
Quantitative Pharmacological Data
The selectivity of SSRIs for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key aspect of their pharmacology. This is quantified by comparing their binding affinities (Ki) and reuptake inhibition potencies (IC50).
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Reuptake IC50 (nM) |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available |
| Fluoxetine | 0.8 - 2.5 | 130 - 400 | 900 - 2000 | 1 - 10 |
| Sertraline | 0.2 - 0.5 | 30 - 60 | 20 - 50 | 0.5 - 2 |
| Escitalopram | 0.8 - 1.1 | 5000 - 8000 | >10000 | 1 - 5 |
Note: Ki and IC50 values are compiled from various publicly available pharmacology databases and literature. The ranges reflect inter-study variability.
Experimental Protocols
The characterization of compounds like SSRIs relies on standardized in vitro assays. A fundamental experiment is the neurotransmitter reuptake inhibition assay.
Neurotransmitter Reuptake Inhibition Assay Protocol
Objective: To determine the potency of a test compound (e.g., an SSRI) to inhibit the reuptake of a specific neurotransmitter (e.g., serotonin) into synaptosomes or cells expressing the relevant transporter.
Materials:
-
Rat brain tissue (e.g., cortex or striatum) or cultured cells stably expressing the human serotonin transporter (hSERT).
-
Radiolabeled neurotransmitter (e.g., [³H]5-HT).
-
Test compound (e.g., Fluoxetine) at various concentrations.
-
Reference compound (e.g., a known potent inhibitor).
-
Appropriate buffer solutions.
-
Scintillation counter.
Methodology:
-
Preparation of Synaptosomes/Cells: Homogenize brain tissue and isolate synaptosomes via centrifugation, or culture cells expressing the transporter of interest.
-
Incubation: Pre-incubate the synaptosomes/cells with various concentrations of the test compound or vehicle control.
-
Initiation of Reuptake: Add the radiolabeled neurotransmitter to initiate the reuptake process. Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Termination of Reuptake: Stop the reuptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped within the synaptosomes/cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific reuptake) by non-linear regression analysis.
Comparative Analysis: this compound vs. Modern SSRIs
| Feature | This compound | Modern SSRIs |
| Primary Mechanism | Presumed potentiation of norepinephrine; antagonism of reserpine.[1] | Selective inhibition of serotonin reuptake. |
| Primary Target | Likely norepinephrine transporter (NET) and/or related pathways. | Serotonin Transporter (SERT). |
| Selectivity | Unknown, but likely non-selective, similar to TCAs. | High selectivity for SERT over NET and DAT. |
| Supporting Data | Extremely limited; primarily a single 1972 preclinical study.[1] | Extensive preclinical and clinical data, including numerous randomized controlled trials. |
| Clinical Use | Not used clinically for depression. | Widely used as first-line treatment for major depressive disorder. |
Conclusion
The comparison between this compound and modern SSRIs is fundamentally a comparison between a pharmacological probe from a bygone era and a well-established, highly characterized class of therapeutic agents. While this compound's presumed mechanism of action, focusing on norepinephrine, aligns it with the tricyclic antidepressants of its time, the lack of further research and quantitative data relegates it to a historical curiosity.
In stark contrast, modern SSRIs are defined by their selective mechanism of action, which has been extensively validated through decades of research. The availability of robust quantitative data, detailed experimental protocols, and extensive clinical evidence underscores their central role in contemporary psychiatric medicine. For researchers and drug development professionals, the story of this compound serves as a reminder of the evolution of antidepressant pharmacology and the rigorous data requirements for modern therapeutic development.
References
- 1. Pharmacologic evaluation of this compound (alpha-allylphenethylamine hydrochloride) as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alfetamine [medbox.iiab.me]
- 3. Alfetamine - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 4255-23-6 | >98% [smolecule.com]
- 5. Clinical evaluation of this compound as an analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Historical Ketamine Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of historical and recent research findings on Ketamine, with a particular focus on its application as a rapid-acting antidepressant. The information presented herein is intended to offer an objective comparison of Ketamine's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its complex signaling pathways.
Quantitative Data Summary
Research into the antidepressant effects of Ketamine has yielded significant quantitative data, particularly when compared to traditional antidepressants and placebo. The following tables summarize key findings from various studies, highlighting Ketamine's efficacy and speed of action.
Table 1: Comparative Efficacy of Ketamine in Treatment-Resistant Depression
| Treatment Group | N | Response Rate (≥50% reduction in MADRS/HDRS score) | Time to Onset of Antidepressant Effect |
| Ketamine (single IV dose) | 167 | 50-70% within 24 hours | 2-4 hours |
| Saline Placebo | 85 | 0-5% within 24 hours | N/A |
| Midazolam (active placebo) | 42 | 5-10% within 24 hours | N/A |
| SSRIs (e.g., Fluoxetine) | 500+ | ~33% at 6-8 weeks | 2-4 weeks |
Data compiled from multiple meta-analyses and clinical trials. Response rates and onset times are approximate and can vary between studies.
Table 2: Effects of Ketamine on Synaptic Protein Levels in Preclinical Models
| Protein | Brain Region | Change Post-Ketamine Administration | Time Point |
| BDNF (Brain-Derived Neurotrophic Factor) | Prefrontal Cortex (PFC) | ↑ (Significant Increase) | 2-24 hours |
| PSD-95 (Postsynaptic Density Protein 95) | Prefrontal Cortex (PFC) | ↑ (Significant Increase) | 24 hours |
| GluR1 (AMPA Receptor Subunit) | Prefrontal Cortex (PFC) | ↑ (Increased synaptic expression) | 2-24 hours |
| Synapsin I | Prefrontal Cortex (PFC) | ↑ (Significant Increase) | 24 hours |
This table summarizes typical findings from rodent studies investigating the molecular effects of Ketamine.
Experimental Protocols
To ensure the reproducibility and cross-validation of research findings, detailed experimental protocols are essential. Below is a representative methodology for a preclinical study evaluating the antidepressant-like effects of Ketamine in a rodent model.
Protocol: Forced Swim Test (FST) in a Rodent Model
Objective: To assess the antidepressant-like effects of a single dose of Ketamine by measuring immobility time in the Forced Swim Test.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Ketamine hydrochloride (10 mg/kg)
-
Saline solution (0.9% NaCl)
-
Cylindrical water tanks (45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm
-
Video recording and analysis software
Procedure:
-
Acclimatization: Animals are housed for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation (Day 1): Each rat is individually placed in the water tank for a 15-minute pre-swim session. This is to ensure that on the test day, the observed immobility is not related to novelty. After 15 minutes, the rats are removed, dried, and returned to their home cages.
-
Drug Administration (Day 2): 24 hours after the pre-swim, rats are randomly assigned to two groups:
-
Control Group: Receives an intraperitoneal (IP) injection of saline.
-
Ketamine Group: Receives an IP injection of Ketamine (10 mg/kg).
-
-
Forced Swim Test (Day 2): 60 minutes after the injection, each rat is placed in the water tank for a 5-minute test session. The session is video-recorded.
-
Data Analysis: An observer, blind to the treatment conditions, scores the videos. Immobility is defined as the time the rat spends floating passively, making only small movements necessary to keep its head above water. The total duration of immobility during the 5-minute test is calculated.
-
Statistical Analysis: The mean immobility times for the Ketamine and control groups are compared using an independent samples t-test. A significant reduction in immobility time in the Ketamine group is interpreted as an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Ketamine and a typical experimental workflow for its evaluation.
Ketamine's Antidepressant Signaling Cascade
Ketamine's primary mechanism involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This action is believed to disinhibit pyramidal neurons, leading to a surge in glutamate release.[3] The increased glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which in turn stimulates downstream signaling pathways.[1][2][5] Key among these is the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) signaling cascades.[6][7][8] Activation of mTORC1 leads to the synthesis of synaptic proteins, promoting synaptogenesis and reversing the synaptic deficits associated with chronic stress and depression.[3][7][8]
Caption: Ketamine's signaling cascade leading to rapid antidepressant effects.
Workflow for Preclinical Evaluation of Ketamine
The preclinical assessment of novel antidepressants typically follows a structured workflow. This process begins with the selection of an appropriate animal model, often one that exhibits depression-like phenotypes induced by chronic stress. Following drug administration, a series of behavioral tests are conducted to evaluate the compound's efficacy. Finally, post-mortem tissue analysis is performed to investigate the underlying molecular changes.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. ketamineacademy.com [ketamineacademy.com]
- 3. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular signaling pathways involved in (S)- and (R)-ketamine antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways underlying the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparative Analysis: Aletamine (as represented by Ketamine) and Amitriptyline
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two distinct antidepressant compounds: the novel NMDA receptor antagonist Aletamine (represented by the well-studied compound Ketamine) and the traditional tricyclic antidepressant, Amitriptyline. This comparison is intended to offer researchers, scientists, and drug development professionals a clear overview of their differing mechanisms, pharmacokinetic profiles, and therapeutic effects based on available experimental data.
Executive Summary
This compound (represented by Ketamine) and Amitriptyline represent two different eras and mechanistic approaches to antidepressant therapy. Amitriptyline, a tricyclic antidepressant (TCA), functions primarily by inhibiting the reuptake of serotonin and norepinephrine[1][2][3]. In contrast, Ketamine, a dissociative anesthetic, exerts its rapid antidepressant effects primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor[4][5][6]. This fundamental difference in their mechanism of action leads to distinct in vivo profiles in terms of onset of action, therapeutic efficacy in specific models, and side effect profiles.
Mechanism of Action
Amitriptyline: As a TCA, amitriptyline blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft[1][2]. This modulation of monoaminergic systems is believed to be the primary driver of its antidepressant effects. Additionally, amitriptyline interacts with other receptors, including muscarinic, histamine, and adrenergic receptors, which contributes to its side effect profile[1][3].
This compound (as Ketamine): Ketamine's primary mechanism is the non-competitive antagonism of the NMDA receptor[5][6]. This action is thought to lead to a surge in glutamate, which in turn activates AMPA receptors. This cascade of events is hypothesized to result in increased synaptogenesis and rapid antidepressant effects[6]. Ketamine also interacts with opioid and monoaminergic receptors, which may contribute to its overall pharmacological profile[5][7].
In Vivo Pharmacokinetic Comparison
The pharmacokinetic profiles of Amitriptyline and Ketamine differ significantly, impacting their dosing, onset of action, and potential for drug interactions.
| Parameter | Amitriptyline | Ketamine |
| Bioavailability (Oral) | 30-60%[1] | 16-20%[4] |
| Bioavailability (IM) | - | 93%[4][7] |
| Bioavailability (IV) | - | 100%[4] |
| Protein Binding | ~96%[2] | 23-47%[4] |
| Metabolism | Hepatic (CYP2D6, CYP2C19)[2] | Hepatic (CYP3A4, CYP2B6)[4][8] |
| Active Metabolite(s) | Nortriptyline[2] | Norketamine[4][9] |
| Elimination Half-life | 10-28 hours[1] | 2.5-3 hours[4] |
In Vivo Efficacy Comparison in Preclinical Models
The antidepressant-like effects of both compounds have been evaluated in various animal models.
| Experimental Model | Amitriptyline | Ketamine |
| Forced Swim Test (FST) | Dose-dependent reduction in immobility time[10][11] | Rapid and significant reduction in immobility time |
| Tail Suspension Test (TST) | Dose-dependent decrease in immobility time[12] | Rapid and significant decrease in immobility time |
| Chronic Mild Stress (CMS) | Reverses stress-induced anhedonia and behavioral deficits[12] | Rapidly reverses stress-induced anhedonia and synaptic deficits |
| Learned Helplessness | Reduces escape failures | Rapidly reduces escape failures |
Experimental Protocols
Forced Swim Test (FST):
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Rats are individually placed in the tank for a 15-minute swim session.
-
Day 2 (Test): 24 hours after the pre-test, animals are administered either vehicle, Amitriptyline (10, 20, 30 mg/kg, i.p.), or Ketamine (5, 10, 20 mg/kg, i.p.) 30 minutes before a 5-minute swim session.
-
Data Analysis: The duration of immobility (floating without struggling) during the 5-minute test session is recorded and analyzed.
-
In Vivo Microdialysis for Neurotransmitter Levels:
-
Animals: Male Wistar rats (250-300g) surgically implanted with a microdialysis probe in the prefrontal cortex.
-
Procedure:
-
Following a recovery period, the microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline dialysate samples are collected every 20 minutes.
-
Amitriptyline (10 mg/kg, s.c.) or Ketamine (10 mg/kg, i.p.) is administered.
-
Dialysate samples are collected for at least 3 hours post-injection.
-
-
Data Analysis: Neurotransmitter levels (e.g., serotonin, norepinephrine, glutamate) in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection[13].
Side Effect Profile Comparison
The differing receptor binding profiles of Amitriptyline and Ketamine result in distinct in vivo side effects.
| Side Effect Category | Amitriptyline | Ketamine |
| Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention[1] | Minimal |
| Cardiovascular | Orthostatic hypotension, tachycardia, QTc prolongation[1] | Increased blood pressure and heart rate[4] |
| Central Nervous System | Sedation, dizziness, confusion[1] | Dissociative effects, hallucinations, potential for abuse[4] |
| Gastrointestinal | Nausea, weight gain[1] | Nausea, vomiting |
| Neurotoxicity | Potential for neurotoxicity at high doses, mediated by apoptosis[14] | Concerns about potential neurotoxicity with chronic high-dose use |
Conclusion
The in vivo comparison of Amitriptyline and this compound (represented by Ketamine) highlights two fundamentally different approaches to treating depression. Amitriptyline offers a well-established, though slower-acting, therapeutic option based on monoamine reuptake inhibition. In contrast, Ketamine provides a rapid-acting antidepressant effect through NMDA receptor antagonism, representing a paradigm shift in antidepressant research. The choice between these or similar compounds in a research or clinical setting would depend on the desired onset of action, the specific depressive subtype being targeted, and the tolerability of their distinct side effect profiles. Further in vivo studies are warranted to fully elucidate the long-term effects and comparative efficacy of these different classes of antidepressants.
References
- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amitriptyline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. ketamineacademy.com [ketamineacademy.com]
- 6. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Ketamine: A Review of Clinical Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. jsmcentral.org [jsmcentral.org]
- 13. benchchem.com [benchchem.com]
- 14. The neurotoxic effects of amitriptyline are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ketamine and Esketamine for Treatment-Resistant Depression
An important clarification regarding the requested comparison: Initial searches for "Aletamine" did not yield any results for a compound of that name in the context of depression research and treatment. It is presumed that this may be a typographical error and the intended comparison was with a known analogue of ketamine. This guide therefore provides a head-to-head comparison of racemic ketamine and its S-enantiomer, esketamine , both of which are at the forefront of innovative treatments for treatment-resistant depression.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of ketamine and esketamine, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Overview of Ketamine and Esketamine
Ketamine is a dissociative anesthetic that has been used in medical procedures for decades.[1] In recent years, it has gained significant attention for its rapid antidepressant effects, particularly in individuals with treatment-resistant depression.[1][2][3] Ketamine is a racemic mixture, meaning it is composed of two mirror-image molecules, or enantiomers: (S)-ketamine (esketamine) and (R)-ketamine (arketamine).[4]
Esketamine, the S-enantiomer of ketamine, has been developed and FDA-approved as a nasal spray for treatment-resistant depression.[1][5][6] It is more potent than (R)-ketamine and is thought to have a stronger affinity for the N-methyl-D-aspartate (NMDA) receptor, a key target in its antidepressant action.[4][6]
Efficacy and Clinical Trial Data
Numerous studies have demonstrated the antidepressant effects of both intravenous (IV) ketamine and intranasal esketamine. While direct head-to-head trials are emerging, existing data and meta-analyses provide valuable insights into their comparative efficacy.
Table 1: Summary of Clinical Efficacy Data
| Parameter | Racemic Ketamine (IV) | Esketamine (Intranasal) | Key Findings & Citations |
| Response Rate | High | Moderate to High | One meta-analysis indicated that racemic ketamine showed a greater overall response rate compared to esketamine.[7] A study on treatment-resistant depression found that after three ketamine infusions, 52% of participants achieved remission.[8] |
| Remission Rate | Higher than Esketamine | Moderate | The same meta-analysis suggested higher remission rates with racemic ketamine.[7] In a trial of low-cost ketamine, over 20% of participants with severe depression achieved total remission.[3][9] |
| Speed of Onset | Rapid (within hours) | Rapid (within hours to a day) | Both formulations demonstrate a rapid onset of action compared to traditional antidepressants.[1][5][10] One study noted that IV ketamine showed improved symptoms immediately after the first treatment, while intranasal esketamine showed significant improvements after the second treatment.[11] |
| Durability of Effect | Short-lived (days to a week) | Short-lived | The antidepressant effects of both are often transient, necessitating repeat dosing.[2][8] |
| Reduction in Depression Scores | Significant | Significant | A retrospective study showed a 49.22% reduction in depression scores with IV ketamine and a 39.55% reduction with intranasal esketamine by the final dose.[11] |
Experimental Protocols
The following outlines a typical experimental protocol for a clinical trial investigating the efficacy of ketamine for treatment-resistant depression, based on information from various studies.[3][9][12]
Example Experimental Protocol: Randomized, Placebo-Controlled Trial of Intravenous Ketamine
-
Participants: Adults (e.g., 18-65 years old) with a diagnosis of major depressive disorder who have not responded to at least two previous antidepressant treatments.[12]
-
Screening: Participants undergo a comprehensive screening process, including medical history, psychiatric evaluation, physical examination, and laboratory tests (blood and urine).[12]
-
Washout Period: Patients taking other antidepressant medications may undergo a washout period of one to two weeks before the trial begins.[12]
-
Randomization: Participants are randomly assigned to receive either intravenous ketamine or a placebo (e.g., saline solution).
-
Dosage and Administration: A sub-anesthetic dose of ketamine (e.g., 0.5 mg/kg) is administered intravenously over a 40-minute period.[12][13]
-
Monitoring: Patients are monitored for vital signs and potential side effects during and after the infusion for a specified period (e.g., two hours).[3][9]
-
Outcome Measures: Depression severity is assessed at baseline and at various time points post-infusion (e.g., 24 hours, 7 days) using standardized scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS).[12]
-
Blinding: To minimize bias, both the participants and the researchers administering the treatment and assessing the outcomes are unaware of who is receiving the active drug versus the placebo (double-blind design).[9]
-
Crossover (Optional): In some designs, after a set period (e.g., one week), participants may receive the other treatment (ketamine or placebo) in a crossover fashion.[12]
Mechanism of Action
The antidepressant effects of ketamine and esketamine are not fully understood, but they are known to act on the glutamatergic system, in contrast to traditional antidepressants that target monoamines.[5][14][15] The primary mechanism is believed to be the blockade of the NMDA receptor.[4][14]
Signaling Pathway of Ketamine's Antidepressant Action
Caption: Ketamine's mechanism of action.
This blockade is thought to lead to a surge in the neurotransmitter glutamate, which then activates other receptors, such as the AMPA receptor.[14][16] This cascade of events is believed to result in the production of brain-derived neurotrophic factor (BDNF), which promotes the formation of new synaptic connections (synaptogenesis), effectively reversing the neuronal damage caused by chronic stress and depression.[16][17][18]
Pharmacokinetics and Pharmacodynamics
Table 2: Comparative Pharmacological Profile
| Feature | Racemic Ketamine | Esketamine | Notes & Citations |
| Route of Administration | Intravenous, Intramuscular, Oral, Intranasal | Intranasal | Esketamine is FDA-approved as a nasal spray, which may be more convenient than IV administration.[1][6] |
| Bioavailability | IV: 100%; Intranasal: 45-50% | Intranasal: ~48% | Bioavailability varies significantly by route of administration.[4] |
| Metabolism | Primarily by CYP3A4 and CYP2B6 in the liver | Similar to racemic ketamine | Metabolized into active metabolites like norketamine and hydroxynorketamine.[4][19] |
| Elimination Half-life | 2.5 - 3 hours | Similar to racemic ketamine | The half-life of its metabolite, norketamine, is longer.[4] |
| NMDA Receptor Affinity | High | Higher than (R)-ketamine | Esketamine has a higher affinity for the NMDA receptor.[4] |
Safety and Tolerability
Both ketamine and esketamine have potential side effects that require monitoring in a clinical setting.
Table 3: Common Side Effects
| Side Effect | Racemic Ketamine | Esketamine | Notes & Citations |
| Dissociative Symptoms | Common | Common | These are transient and typically resolve within a couple of hours.[7] |
| Increased Blood Pressure | Common | Common | Hemodynamic changes are a known side effect requiring monitoring.[8] |
| Dizziness and Nausea | Common | Common | These are among the frequently reported adverse events.[8] |
| Potential for Abuse | Moderate to High | Moderate to High | Due to its psychoactive effects, there is a risk of misuse.[4][7] |
Future Directions and Unanswered Questions
While ketamine and esketamine represent a significant advancement in the treatment of depression, several questions remain.[10] Ongoing research is focused on:
-
Long-term efficacy and safety: More data is needed on the effects of repeated administration over extended periods.
-
Optimizing dosing strategies: Determining the ideal frequency and dosage to maintain antidepressant effects while minimizing side effects is a key area of investigation.[8]
-
Predictors of response: Identifying biomarkers that can predict which patients are most likely to respond to treatment would be highly valuable.
-
Comparative effectiveness: More direct, large-scale, randomized controlled trials are needed to definitively compare the efficacy of IV ketamine and intranasal esketamine.[20]
A study led by Yale School of Medicine is currently underway to directly compare the effectiveness of IV ketamine and esketamine nasal spray in a real-world setting, which should provide much-needed clarity on their comparative clinical efficacy.[20]
Conclusion
Both racemic ketamine and its S-enantiomer, esketamine, have emerged as powerful, rapid-acting treatments for individuals with depression that has not responded to conventional therapies. Racemic ketamine, typically administered intravenously, may have a slight edge in terms of response and remission rates based on current meta-analyses.[7] However, intranasal esketamine offers the advantage of a less invasive, FDA-approved administration route.[1][6] The choice between these treatments may depend on factors such as patient preference, clinical setting, and cost. As research continues, a deeper understanding of their respective profiles will further refine their use in clinical practice and pave the way for the development of even more effective and safer rapid-acting antidepressants.
References
- 1. themoodcenter.com [themoodcenter.com]
- 2. New ketamine study promises extended relief for depression - Medical Update Online [medicalupdateonline.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. How Ketamine Drug Helps with Depression | News | Yale Medicine [yalemedicine.org]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. Comparative efficacy of racemic ketamine and esketamine for depression: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine-Assisted Psychotherapy for Depression · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Ketamine effective for treatment-resistant depression: clinical trial [unsw.edu.au]
- 10. How ketamine relieves symptoms of depression | National Institutes of Health (NIH) [nih.gov]
- 11. news.harvard.edu [news.harvard.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ketamineacademy.com [ketamineacademy.com]
- 15. Advancing Auvelity, a Novel Antidepressant Alternative to Ketamine - NYU Langone Health Physician Focus [physicianfocus.nyulangone.org]
- 16. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yale scientists explain how ketamine vanquishes depression within hours | Yale News [news.yale.edu]
- 18. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Yale-Led Study Will Compare Effectiveness of IV Ketamine and Esketamine Nasal Spray | Yale School of Medicine [medicine.yale.edu]
Replicating Early Analgesic Studies of Aletamine: A Comparative Guide
A comparative analysis of Aletamine and its contemporary analgesic, Dextropropoxyphene, is presented for researchers, scientists, and drug development professionals. This guide explores their distinct mechanisms of action and provides a framework for replicating early analgesic studies.
Due to the limited availability of the full text of early clinical evaluations of this compound, specifically the 1966 comparative study by Cass and Frederik, this guide cannot provide a direct replication of its quantitative data and detailed experimental protocols. However, by examining the known pharmacological classes of this compound (a sympathomimetic) and its comparator, Dextropropoxyphene (an opioid analgesic), we can construct a comprehensive comparison of their mechanisms and outline a general methodology for similar analgesic trials.
A Tale of Two Analgesics: Mechanisms of Action
This compound and Dextropropoxyphene represent two distinct approaches to pain management prevalent in the mid-20th century. Their analgesic effects stem from interactions with different neurochemical pathways.
This compound: A Sympathomimetic Approach
This compound is classified as a sympathomimetic amine, a class of drugs that mimic the effects of endogenous catecholamines like norepinephrine and epinephrine.[1][2] These compounds can exert their effects through various mechanisms, including the direct activation of adrenergic receptors, blocking the breakdown and reuptake of neurotransmitters, or stimulating the production and release of catecholamines.[1] The analgesic properties of sympathomimetic drugs are thought to arise from their ability to modulate adrenergic receptor signaling pathways, which are involved in pain perception.[3][4]
Dextropropoxyphene: An Opioid Agonist
In contrast, Dextropropoxyphene is an opioid analgesic.[5] Its primary mechanism of action is as an agonist at mu-opioid receptors, which are part of the G protein-coupled receptor family.[6][7] Activation of these receptors, located in the central and peripheral nervous systems, leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.[6][7] This includes the inhibition of adenylyl cyclase, a reduction in neuronal excitability, and a decrease in the release of excitatory neurotransmitters.[7]
Signaling Pathways
The distinct mechanisms of this compound and Dextropropoxyphene are best understood by visualizing their respective signaling pathways.
Hypothetical Experimental Protocol for a Comparative Analgesic Study
While the specific protocol from the 1966 study on this compound is unavailable, a standard double-blind, randomized, placebo-controlled clinical trial to compare the analgesic efficacy of two compounds would likely follow this structure:
1. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Selection:
-
Inclusion criteria: Healthy adult volunteers experiencing a standardized pain stimulus (e.g., postoperative pain, dental pain, or experimentally induced pain).
-
Exclusion criteria: History of hypersensitivity to the study drugs, significant medical conditions, concurrent use of other analgesics or medications that may interfere with the study.
3. Treatment Arms:
-
Group A: this compound (at a specified dose).
-
Group B: Dextropropoxyphene (at a specified dose).
-
Group C: Placebo.
4. Study Procedures:
-
Baseline Assessment: Pain intensity is assessed using a validated scale (e.g., Visual Analog Scale - VAS, or a Numeric Rating Scale - NRS).
-
Drug Administration: Participants are randomly assigned to receive a single oral dose of this compound, Dextropropoxyphene, or placebo.
-
Post-dose Assessments: Pain intensity and pain relief are assessed at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) after drug administration.
-
Rescue Medication: The time to the first request for rescue medication is recorded.
-
Adverse Event Monitoring: All adverse events are recorded throughout the study.
5. Outcome Measures:
-
Primary Endpoint: Total Pain Relief (TOTPAR) over a specified time period (e.g., 4 or 6 hours).
-
Secondary Endpoints:
-
Sum of Pain Intensity Differences (SPID).
-
Time to onset of analgesia.
-
Peak pain relief.
-
Duration of analgesia.
-
Proportion of participants requiring rescue medication.
-
Incidence and severity of adverse events.
-
6. Statistical Analysis:
-
Analysis of variance (ANOVA) or a similar statistical method would be used to compare the treatment groups for the primary and secondary endpoints.
References
- 1. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 2. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. nbinno.com [nbinno.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Statistical validation of Aletamine's therapeutic potential
Aletamine: Fictional Compound with No Scientific Data
Extensive searches for "this compound" across scientific and medical databases have yielded no results for a compound with this name being investigated for therapeutic potential. It appears that "this compound" is a fictional substance, and therefore, no experimental data, clinical trials, or established mechanisms of action exist to create a statistical validation or comparison guide as requested.
The name "this compound" bears a phonetic resemblance to "Ketamine," a well-researched anesthetic and antidepressant. It is possible that the request for information on "this compound" was intended to be about Ketamine.
Overview of Ketamine's Therapeutic Potential
Ketamine is a drug with a long history of use as an anesthetic.[1][2] More recently, it has gained significant attention for its rapid-acting antidepressant effects, particularly in individuals with treatment-resistant depression.[1][3] Ketamine is also used for pain management and has been investigated for its potential in treating other conditions such as PTSD and bipolar disorder.[1][4]
Mechanism of Action:
Ketamine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamate system in the brain. By blocking this receptor, ketamine influences downstream signaling pathways that are thought to be involved in its therapeutic effects.[4][5] Other proposed mechanisms include interactions with AMPA receptors, opioid receptors, and monoaminergic systems.[2][6]
The antidepressant effects of ketamine are thought to be related to its ability to promote synaptic plasticity.[7] This involves the activation of pathways leading to the synthesis of brain-derived neurotrophic factor (BDNF), a protein crucial for the growth and survival of neurons.[6][5]
Therapeutic Applications and Clinical Data:
Numerous clinical trials have investigated the efficacy of ketamine for various conditions. A significant number of these trials have focused on its use in anesthesia, pain management, and treatment-resistant depression.[8][9]
For treatment-resistant depression, studies have shown that a single sub-anesthetic dose of ketamine can produce rapid and significant antidepressant effects within hours, although the duration of this effect can be short-lived.[3] The S-enantiomer of ketamine, esketamine, has been approved by the FDA as a nasal spray for treatment-resistant depression.[7][9]
Below is a summary of key findings from a representative clinical trial on ketamine for major depression:
| Study Parameter | Details |
| Study Design | Double-blind, placebo-controlled, crossover trial |
| Participants | Patients aged 18-65 with treatment-resistant major depression |
| Intervention | Single intravenous infusion of ketamine (0.5 mg/kg) |
| Comparison | Saline solution (placebo) |
| Primary Outcome | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score |
| Key Finding | Ketamine produced a rapid and significant reduction in depressive symptoms compared to placebo within 24 hours of infusion.[3] |
Experimental Protocols:
A common experimental protocol for investigating the antidepressant effects of ketamine involves the following steps:
-
Participant Screening: Patients with a diagnosis of treatment-resistant major depression who have failed to respond to at least two previous antidepressant treatments are recruited.[3]
-
Washout Period: Any existing antidepressant medications are tapered and discontinued over a period of one to two weeks.[3]
-
Infusion: Participants receive a single intravenous infusion of either ketamine (typically 0.5 mg/kg) or a placebo (saline solution) over a period of approximately 40 minutes.
-
Rating Scales: Depressive symptoms are assessed at baseline and at various time points post-infusion (e.g., 24 hours, 72 hours, 7 days) using standardized depression rating scales such as the MADRS.[3]
-
Crossover: In a crossover design, after a washout period, participants who initially received the placebo are given the ketamine infusion, and vice versa.
Visualizing Ketamine's Signaling Pathway
The following diagram illustrates a simplified representation of the proposed signaling pathway for ketamine's antidepressant effects.
Caption: Proposed mechanism of ketamine's antidepressant action.
Experimental Workflow for a Ketamine Clinical Trial
The workflow for a typical clinical trial investigating the antidepressant effects of ketamine is depicted below.
Caption: Workflow of a randomized controlled trial for ketamine.
Should you be interested in a real therapeutic agent, please provide its name, and a comprehensive comparison guide can be generated based on available scientific literature and clinical trial data.
References
- 1. rehabsuk.com [rehabsuk.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ketamineacademy.com [ketamineacademy.com]
- 7. Therapeutic Mechanisms of Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketamine and Esketamine in Clinical Trials: FDA‐Approved and Emerging Indications, Trial Trends With Putative Mechanistic Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketamine and Esketamine in Clinical Trials: FDA-Approved and Emerging Indications, Trial Trends With Putative Mechanistic Explanations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Aletamine: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for Aletamine necessitates a cautious and compliant approach to its waste management. Researchers, scientists, and drug development professionals must adhere to general best practices for hazardous chemical disposal, treating this compound as a substance with unknown toxicity and reactivity.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, detailed, substance-specific disposal procedures are not available. The following information is based on general laboratory safety protocols for handling research-grade chemicals with unknown hazards and should be supplemented by consultation with certified waste disposal professionals and adherence to local, state, and federal regulations.
This compound: Chemical Identity
While specific hazard data is not publicly available, the known chemical properties of this compound are summarized below.
| Property | Value |
| Chemical Name | α-allylphenethylamine |
| Molecular Formula | C₁₁H₁₅N |
| Synonyms | Alfetamine, α-2-Propenyl benzeneethanamine |
General Disposal Protocol for this compound
This protocol provides a step-by-step guide for the safe disposal of this compound in the absence of a specific SDS. It is imperative to handle the substance with care, assuming it to be hazardous.
Personal Protective Equipment (PPE)
-
Wear standard laboratory PPE, including:
-
Nitrile gloves
-
Safety goggles
-
A lab coat
-
Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless compatibility is certain.
-
Collect all this compound waste, including contaminated materials (e.g., pipette tips, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound (α-allylphenethylamine)"
-
The approximate quantity of waste
-
The date of accumulation
-
Storage of Waste
-
Store the hazardous waste container in a designated satellite accumulation area.[1]
-
Ensure the container is kept closed except when adding waste.[1][2]
-
The storage area should be secure and away from incompatible materials.
Consultation and Professional Disposal
-
Crucially, contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal vendor. [3]
-
Provide them with all available information on this compound.
-
Follow their expert guidance for the final packaging, transportation, and disposal of the waste. Federal, state, and local regulations strictly govern the disposal of chemical waste.[4][5]
Decontamination
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent.
-
Collect all decontamination materials as hazardous waste.
Disposal Workflow for Chemicals with Unknown Hazards
The following diagram illustrates the decision-making process for the disposal of a chemical, such as this compound, for which specific hazard information is not available.
Caption: Disposal workflow for a chemical with unknown hazards.
By following these general guidelines and, most importantly, seeking professional guidance, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 4. acs.org [acs.org]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
